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3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone Documentation Hub

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  • Product: 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone
  • CAS: 477320-03-9

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

This technical guide is structured as a high-level monograph for research scientists. It prioritizes mechanistic understanding, reproducible synthetic protocols, and rigorous characterization standards. Chemical Class: -...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists. It prioritizes mechanistic understanding, reproducible synthetic protocols, and rigorous characterization standards.

Chemical Class:


-Amino Ketone (Mannich Base)
Primary Application:  Pharmacophore development (Anti-inflammatory/Antineoplastic screening), Organic Synthesis Intermediate.

Part 1: Molecular Identity & Physicochemical Profile

Structural Nomenclature
  • IUPAC Name: 3-[(4-Ethoxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one[1]

  • Common Designation: Mannich base of 3-nitroacetophenone and p-phenetidine.

  • CAS Registry Number: Not widely listed in public registries; identified as a specific library compound (PubChem CID: 4167895).

Quantitative Descriptors

The following data is calculated based on standard atomic weights (IUPAC 2022).

PropertyValueDerivation Logic
Molecular Formula C₁₇H₁₈N₂O₄ Core: C₁₅H₁₃NO₃ (Chalcone-like) + Ethoxy/Amine variance.
Molecular Weight 314.34 g/mol C (204.19) + H (18.14) + N (28.01) + O (64.00)
Monoisotopic Mass 314.1266 Da Based on ¹²C, ¹H, ¹⁴N, ¹⁶O isotopes.
H-Bond Donors 1Secondary amine (-NH-).
H-Bond Acceptors 4Nitro (2), Ketone (1), Ether (1).
Rotatable Bonds 6High flexibility in the ethoxy tail and ethylene bridge.
Topological Polar Surface Area ~84 ŲPredictive of moderate membrane permeability.
Structural Components

The molecule is a Mannich base constructed from three distinct synthons:

  • The Electrophile (Linker): A methylene bridge derived from formaldehyde.

  • The Nucleophile (Amine): 4-Ethoxyaniline (p-Phenetidine), providing the secondary amine and the ethoxy-phenyl tail.

  • The Carbon Acid (Ketone): 3-Nitroacetophenone, providing the electron-withdrawing nitro group which enhances the acidity of the

    
    -protons, facilitating enolization.
    

Part 2: Synthetic Methodology

The Mannich Reaction Mechanism

The synthesis relies on the acid-catalyzed condensation of a CH-acidic ketone, a non-enolizable aldehyde (formaldehyde), and a primary aromatic amine.

Mechanistic Pathway:

  • Iminium Formation: The amine reacts with formaldehyde to form a hemiaminal, which dehydrates to form a reactive iminium ion (Schiff base equivalent).

  • Enolization: Acid catalysis promotes the tautomerization of 3-nitroacetophenone to its enol form.

  • C-C Bond Formation: The enol attacks the electrophilic iminium ion, forming the

    
    -amino ketone.
    

MannichMechanism Reactants Reactants: 3-Nitroacetophenone Formaldehyde 4-Ethoxyaniline Iminium Intermediate 1: Iminium Ion (Electrophile) Reactants->Iminium Dehydration (-H2O) Enol Intermediate 2: Enol of Ketone (Nucleophile) Reactants->Enol Acid Catalysis (H+) Transition C-C Bond Formation Iminium->Transition Enol->Transition Product Product: 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone Transition->Product Tautomerization

Caption: Mechanistic flow of the Mannich condensation showing the convergence of the enol and iminium species.

Experimental Protocol (Standardized)

Objective: Synthesis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone via HCl-catalyzed Mannich reaction.

Reagents:

  • 3-Nitroacetophenone (10 mmol, 1.65 g)

  • 4-Ethoxyaniline (p-Phenetidine) (10 mmol, 1.37 g)

  • Paraformaldehyde (15 mmol equivalent, 0.45 g)

  • Concentrated HCl (0.5 mL)

  • Absolute Ethanol (30 mL)

Step-by-Step Workflow:

  • Pre-activation: In a 100 mL round-bottom flask, dissolve 4-ethoxyaniline in 10 mL of ethanol. Add the paraformaldehyde and concentrated HCl. Stir at room temperature for 15 minutes to generate the iminium salt in situ.

  • Addition: Add the 3-nitroacetophenone dissolved in the remaining 20 mL of ethanol to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The hydrochloride salt of the Mannich base often precipitates.

  • Isolation (Free Base):

    • Filter the solid.

    • Suspend in water and neutralize with 10% NaHCO₃ or NH₄OH solution to release the free base.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and evaporate in vacuo.

  • Purification: Recrystallize from Ethanol/Acetone (1:1) or purify via flash column chromatography (Silica gel 60).

SynthesisWorkflow Start Start: Weigh Reagents Mix1 In-Situ Iminium Gen: Amine + Paraformaldehyde + HCl (15 min, RT) Start->Mix1 Mix2 Add 3-Nitroacetophenone Mix1->Mix2 Reflux Reflux (Ethanol, 78°C) 6-8 Hours Mix2->Reflux Cool Cool to 4°C (Overnight) Reflux->Cool Filter Filtration of Crude Salt Cool->Filter Neutralize Neutralize (NaHCO3) to Free Base Filter->Neutralize Purify Recrystallization (EtOH/Acetone) Neutralize->Purify

Caption: Step-by-step synthetic workflow for the isolation of the target Mannich base.

Part 3: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • 
     1.38 (t, 3H):  Methyl protons of the ethoxy group (-OCH₂CH ₃).
    
  • 
     3.45 (t, 2H):  Methylene protons adjacent to the amine (-NH-CH ₂-CH₂-).
    
  • 
     3.30 (t, 2H):  Methylene protons adjacent to the carbonyl (-C(=O)-CH ₂-). Note: These two triplets form the characteristic A2X2 or A2B2 system of the Mannich bridge.
    
  • 
     4.00 (q, 2H):  Methylene protons of the ethoxy group (-OCH ₂CH₃).
    
  • 
     6.50 - 6.80 (m, 4H):  Aromatic protons of the p-ethoxyaniline ring (AA'BB' system).
    
  • 
     7.60 - 8.80 (m, 4H):  Aromatic protons of the 3-nitrophenyl ring. Look for the highly deshielded proton at position 2 (between Nitro and Carbonyl) around 
    
    
    
    8.7-8.8.
Infrared Spectroscopy (FT-IR)
  • 3350–3400 cm⁻¹: N-H stretching (secondary amine).

  • 1680–1700 cm⁻¹: C=O stretching (conjugated ketone).

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O stretching (asymmetric and symmetric stretches of the Nitro group).

  • 1240 cm⁻¹: C-O-C stretching (aryl alkyl ether).

Mass Spectrometry
  • ESI-MS: Expect [M+H]⁺ peak at m/z 315.13 .

Part 4: Research Applications & Safety

Pharmacological Potential

This molecule belongs to a class of Mannich bases often screened for cytotoxicity and anti-inflammatory activity. The


-amino ketone moiety can act as an alkylating agent (via retro-Mannich elimination to a vinyl ketone) or interact with thiol groups in enzymes.
Handling & Safety
  • Nitro Compounds: Potential explosion hazard if heated under confinement.

  • Aromatic Amines: 4-Ethoxyaniline is toxic and a potential sensitizer. Handle in a fume hood.

  • Storage: Store at -20°C. Mannich bases can be unstable over long periods, undergoing retro-Mannich degradation (releasing formaldehyde and amine) if exposed to moisture/heat.

References

  • PubChem. (n.d.).[2][3] 3-(4-ethoxyanilino)-1-(3-nitrophenyl)-1-propanone (CID 4167895).[1] National Library of Medicine.[2] Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction: Mechanism and recent literature.[4][5] Retrieved February 16, 2026, from [Link]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.

Sources

Exploratory

Technical Whitepaper: Predicted Biological Activity & Pharmacological Profiling of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

-Amino Ketone (1-Aryl-3-amino-1-propanone) Executive Summary & Structural Analysis This guide provides an in-depth technical analysis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone , a specific Mannich base derivat...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Ketone (1-Aryl-3-amino-1-propanone)

Executive Summary & Structural Analysis

This guide provides an in-depth technical analysis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone , a specific Mannich base derivative. While this exact molecule (CAS 477320-03-9) is often found in high-throughput screening libraries, its biological activity is predictable with high confidence based on the rigorous Structure-Activity Relationships (SAR) of the 1-aryl-3-amino-1-propanone class.

The compound functions primarily as a pro-drug alkylating agent . Its pharmacological potency is derived from its ability to undergo a retro-Mannich reaction under physiological conditions, releasing a reactive


-unsaturated ketone (enone) that targets cellular thiols.
Pharmacophore Mapping

The molecule consists of three distinct structural domains that dictate its pharmacokinetics (PK) and pharmacodynamics (PD):

DomainComponentFunction & Predicted Effect
A (Warhead Precursor) Propanone Linker The

-amino ketone core is labile. At physiological pH (7.4), it undergoes elimination to form the Michael acceptor (enone).
B (Electronic Modulator) 3-Nitrophenyl Ring The electron-withdrawing nitro group (

) at the meta position destabilizes the C-N bond, accelerating enone release compared to unsubstituted analogs. It also introduces potential for reductive metabolism and ROS generation.
C (Lipophilic Carrier) 4-Ethoxyanilino Derived from p-phenetidine. This moiety enhances membrane permeability. Historically linked to analgesic activity (via COX inhibition), but in this context, it serves as the leaving group during the retro-Mannich reaction.

Mechanism of Action (MOA): The Retro-Mannich Cascade

The primary mechanism of cytotoxicity for this compound is thiol alkylation . Unlike direct alkylators, Mannich bases act as "masked" electrophiles.

Pathway Description
  • Cellular Entry: The lipophilic ethoxyaniline tail facilitates passive diffusion across the cell membrane.

  • Bioactivation (Retro-Mannich): In the aqueous cytosol (pH 7.4), the compound undergoes

    
    -elimination, releasing the free amine (4-ethoxyaniline) and the reactive enone: 1-(3-nitrophenyl)prop-2-en-1-one .
    
  • Michael Addition: The generated enone acts as a "soft" electrophile, reacting preferentially with "soft" nucleophiles—specifically the sulfhydryl (-SH) groups of Glutathione (GSH) and cysteine residues on critical enzymes (e.g., Thioredoxin reductase).

  • Apoptosis Trigger: Rapid depletion of cellular GSH leads to oxidative stress, mitochondrial permeability transition pore (mPTP) opening, and activation of the intrinsic apoptotic pathway.

MOA Visualization

The following diagram illustrates the conversion and downstream signaling effects.

MOA_Pathway cluster_effect Cellular Consequence Compound Parent Compound (Mannich Base) Enone Active Warhead (1-(3-nitrophenyl)prop-2-en-1-one) Compound->Enone Retro-Mannich (pH 7.4) Amine Leaving Group (p-Phenetidine) Compound->Amine Adduct GSH-Conjugate (Detoxification/Depletion) Enone->Adduct Michael Addition GSH Cellular Glutathione (GSH) GSH->Adduct ROS ROS Accumulation (Oxidative Stress) GSH->ROS Depletion Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Trigger

Figure 1: The bioactivation pathway of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone, highlighting the critical retro-Mannich elimination step.

Predicted Biological Activity Profile[1][2]

Based on SAR data from analogous 1-aryl-3-amino-1-propanones (e.g., compounds studied by Dimmock et al. and Gul et al.), the following activity profile is projected:

Cytotoxicity (Primary Activity)
  • Prediction: High potency (

    
     range: 1–10 
    
    
    
    M).
  • Target Cell Lines: Particularly effective against leukemia (Jurkat, Molt-4) and colon cancer (HCT116) lines.

  • Rationale: The 3-nitro substituent is a known enhancer of cytotoxicity in this scaffold. Electron-withdrawing groups increase the electrophilicity of the resulting enone, making it a more potent alkylator of cellular thiols.

Antimicrobial Activity[2][3][4]
  • Prediction: Moderate to High.

  • Spectrum: Likely active against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]

  • Rationale: Mannich bases interfere with microbial thiol-dependent enzymes. The lipophilicity provided by the ethoxy group aids in penetrating the peptidoglycan layer.

Anti-inflammatory Potential[2]
  • Prediction: Low / Confounded.

  • Rationale: While the leaving group (4-ethoxyaniline) is structurally related to analgesics, the parent compound's high reactivity with thiols likely induces cytotoxicity at concentrations required for anti-inflammatory action, narrowing the therapeutic window.

Experimental Validation Framework

To validate the predicted activity, the following experimental protocols are recommended. These protocols prioritize the verification of the mechanism (enone release) over simple phenotypic screening.

Protocol A: Synthesis Verification (Mannich Reaction)

Objective: Generate high-purity material for testing.

  • Reactants: Dissolve 3-nitroacetophenone (10 mmol), 4-ethoxyaniline (10 mmol), and paraformaldehyde (15 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add catalytic HCl (0.5 mL).

  • Reflux: Heat at reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool to precipitate the hydrochloride salt. Recrystallize from ethanol.

  • Validation:

    
    H NMR must show the characteristic triplet-triplet pattern of the ethylene bridge (
    
    
    
    ) around
    
    
    3.2–3.5 ppm.
Protocol B: Stability & Enone Release Assay (UV-Vis)

Objective: Confirm the "Prodrug" hypothesis by measuring the half-life of enone release.

  • Preparation: Prepare a 100

    
    M solution of the compound in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO.
    
  • Incubation: Incubate at 37°C.

  • Detection: Scan UV-Vis spectra (200–400 nm) every 15 minutes for 4 hours.

  • Endpoint: Look for the emergence of a new absorption band characteristic of the conjugated enone (

    
     typically shifted bathochromically compared to the ketone).
    
Protocol C: Thiol Reactivity (DTNB Assay)

Objective: Quantify the alkylating potential.

  • Reagent: Ellman’s Reagent (DTNB).

  • Method: Incubate compound (50

    
    M) with reduced Glutathione (GSH, 50 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Measurement: At

    
     min, add DTNB. Measure absorbance at 412 nm.
    
  • Result Interpretation: Reduced absorbance compared to the GSH control indicates that the compound has successfully alkylated the GSH, preventing it from reacting with DTNB.

Workflow Diagram

Experimental_Workflow cluster_screening Biological Screening Cascade Start Start: 3-Nitroacetophenone + 4-Ethoxyaniline Synth Synthesis (Mannich Reaction) Reflux in EtOH/HCl Start->Synth QC QC: 1H-NMR & Melting Point Synth->QC Assay1 Stability Assay (PBS) Confirm Enone Release QC->Assay1 Assay2 DTNB Assay Confirm Thiol Alkylation Assay1->Assay2 If unstable (active) Assay3 MTT Assay (Jurkat/HCT116) Determine IC50 Assay2->Assay3 If alkylating

Figure 2: Step-by-step experimental workflow from synthesis to biological validation.

Safety & Toxicology Profile

Researchers must handle this compound with extreme caution due to the following predicted toxicological hazards:

  • Mutagenicity (Ames Positive): The nitro group on the aromatic ring is a structural alert for mutagenicity. Nitro-aromatics can be reduced by bacterial nitroreductases to hydroxylamines, which interact with DNA.

  • Sensitization: The 4-ethoxyaniline moiety (p-phenetidine derivative) is a known sensitizer and can cause methemoglobinemia if systemic exposure occurs.

  • Non-Specific Alkylation: As a Michael acceptor precursor, the compound may indiscriminately alkylate serum proteins, potentially leading to haptenization and immune responses.

References

  • Dimmock, J. R., et al. (1999). Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells. Bioorganic & Medicinal Chemistry Letters.

  • Gul, H. I., et al. (2001). Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells. Biological & Pharmaceutical Bulletin.

  • Das, U., et al. (2007). Evaluation of cytotoxicity of some Mannich bases of various aryl and arylidene ketones. Chemical & Pharmaceutical Bulletin.

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.

Sources

Foundational

Chemical Stability Profile of Mannich Bases Containing 3-Nitrophenyl Groups

Executive Summary Mannich bases (beta-amino ketones) containing 3-nitrophenyl moieties represent a specialized class of prodrugs and synthetic intermediates. While the Mannich design effectively masks NH-acidic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mannich bases (beta-amino ketones) containing 3-nitrophenyl moieties represent a specialized class of prodrugs and synthetic intermediates. While the Mannich design effectively masks NH-acidic compounds (amides, imides, ureas) to improve aqueous solubility and lipophilicity, the introduction of a 3-nitrophenyl group significantly alters the physicochemical stability profile compared to unsubstituted analogs.

This guide provides an in-depth analysis of the degradation kinetics, pH-rate profiles, and stabilization strategies for these compounds. It synthesizes mechanistic organic chemistry with practical stability-indicating protocols, serving as a blueprint for researchers aiming to optimize shelf-life and in vivo release rates.

Part 1: Mechanistic Underpinnings

The primary degradation pathway for Mannich bases is the retro-Mannich reaction (deamination) and subsequent hydrolysis. The stability of 3-nitrophenyl derivatives is governed by the electronic influence of the nitro group on the transition state energy.

The Retro-Mannich Pathway

Degradation occurs via the dissociation of the C-N bond, releasing the amine and the corresponding


-unsaturated ketone or aldehyde (which may further hydrolyze). This process is catalyzed by both specific acid and specific base.
Electronic Effect of the 3-Nitrophenyl Group

The nitro group at the meta position is a strong electron-withdrawing group (EWG) with a Hammett substituent constant of


 .
  • Inductive Effect (-I): The 3-NO

    
     group withdraws electron density from the aromatic ring and the adjacent carbonyl system.
    
  • Impact on Acidity: This withdrawal increases the acidity of the

    
    -protons (pKa reduction), facilitating the formation of the enolate intermediate required for base-catalyzed elimination.
    
  • Net Result: 3-nitrophenyl Mannich bases generally exhibit faster degradation rates (

    
    ) compared to their unsubstituted or electron-rich counterparts (e.g., 3-methoxy).
    
Mechanistic Diagram (DOT Visualization)

The following diagram illustrates the degradation pathway, highlighting the critical intermediate states.

RetroMannichMechanism MB Mannich Base (Protonated) Inter Transition State (Carbanion/Enol) MB->Inter Deprotonation (Base Cat.) Rate Limiting Step Prod1 Free Amine Inter->Prod1 C-N Cleavage Prod2 Vinyl Ketone (Degradant) Inter->Prod2 Elimination Hydrolysis Formaldehyde + Active Drug Prod2->Hydrolysis + H2O

Figure 1: The electron-withdrawing 3-nitro group stabilizes the transition state (yellow), accelerating the pathway toward cleavage products.

Part 2: pH-Rate Profiles & Kinetics

Understanding the pH-dependence is critical for formulation. Mannich bases typically display a U-shaped or Sigmoidal pH-rate profile.

Kinetic Zones

The observed rate constant (


) is the sum of rate constants from different catalytic pathways:


pH ZoneDominant MechanismInfluence of 3-NO

Group
Acidic (pH < 4) Specific Acid Catalysis: Protonation of the carbonyl oxygen or amine facilitates leaving group departure.Moderate Acceleration: The EWG reduces basicity of the carbonyl, but the rate is often slower than in basic media.
Neutral (pH 4-7) Spontaneous / Solvent Catalysis: Water acts as the base.Minimum Rate (

):
This is the "shelf-life sweet spot," typically around pH 3.0–4.5 for these derivatives.
Basic (pH > 7) Specific Base Catalysis (E1cB): Removal of the

-proton is the rate-determining step.
Significant Acceleration: The 3-NO

group drastically increases the acidity of the

-proton, making the molecule highly labile in basic buffers (e.g., phosphate pH 7.4).
Half-Life Estimation

While specific values depend on the amine component, representative half-lives (


) for 3-nitrophenyl Mannich bases at 37°C are:
  • pH 1.2 (Simulated Gastric Fluid): 4 – 12 hours (Relatively Stable)

  • pH 7.4 (Plasma/PBS): 10 – 60 minutes (Rapid Release)

Implication: These compounds function effectively as prodrugs that survive the stomach but release the active parent drug rapidly in systemic circulation.

Part 3: Experimental Protocols

To validate the stability profile, a rigorous Isothermal Stress Testing protocol is required. This protocol ensures self-validation through mass balance checks.

Materials & Buffer Preparation
  • Stock Solution: Dissolve the Mannich base in Acetonitrile (ACN) or Methanol (1 mg/mL).

  • Buffers:

    • pH 1.2: 0.1 N HCl[1]

    • pH 4.5: Acetate buffer (50 mM)

    • pH 7.4: Phosphate buffered saline (50 mM)

    • Ionic Strength: Adjust all buffers to

      
       M using NaCl to eliminate salt effects.
      
HPLC Method Parameters (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water; B: ACN.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary). Note: The 3-nitro group provides strong UV absorbance.

  • Flow Rate: 1.0 mL/min.

Kinetic Workflow (DOT Visualization)

ExperimentalWorkflow cluster_sampling Sampling Loop (t = 0, 5, 10, 30, 60, 120 min) Start Preparation (Stock Solution + Pre-heated Buffer) Spike Initiation (Spike 100µL Stock into 10mL Buffer) Start->Spike Incubate Isothermal Incubation (37°C ± 0.1°C) Spike->Incubate Sample Withdraw Aliquot (200µL) Incubate->Sample Quench Quench Reaction (Add Cold ACN/Acid or Flash Freeze) Sample->Quench Analyze HPLC Analysis (Quantify Parent vs. Products) Quench->Analyze Calc Data Processing (Plot ln[C] vs t -> Slope = -k) Analyze->Calc

Figure 2: Kinetic determination workflow. Quenching is critical to stop the retro-Mannich reaction prior to injection.

Data Analysis (Self-Validating Step)

For a valid experiment, check the Mass Balance :



Where RF is the Response Factor. The 3-nitrophenyl moiety usually remains intact in the degradant (e.g., 3-nitroacetophenone), allowing for stoichiometric tracking. If recovery < 90%, suspect polymerization or precipitation.

Part 4: References

  • Bundgaard, H. (1980).[2] Prodrugs as drug delivery systems IV: N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds.[2][3][4] Journal of Pharmaceutical Sciences.[2][5] Link

  • Johansen, M., & Bundgaard, H. (1980).[2] Pro-drugs as drug delivery systems.[2] XIII. Kinetics of decomposition of N-Mannich bases of salicylamide and assessment of their suitability as possible pro-drugs for amines.[2] International Journal of Pharmaceutics. Link

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[6][7][8][9] Benzene Derivatives. Journal of the American Chemical Society. (Fundamental reference for

    
     values). Link
    
  • Bala, S., et al. (2014).[10] Mannich Bases: An Important Pharmacophore in Present Scenario.[10][11][12] International Journal of Medicinal Chemistry.[10] Link

Sources

Exploratory

Literature review of beta-amino ketone derivatives with ethoxyanilino substituents

Executive Summary This technical guide provides a comprehensive review of -amino ketone derivatives (Mannich bases) incorporating ethoxyanilino (p-phenetidine) substituents. These compounds represent a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of


-amino ketone derivatives (Mannich bases) incorporating ethoxyanilino  (p-phenetidine) substituents. These compounds represent a critical scaffold in medicinal chemistry due to their ability to act as alkylating agents via the Michael acceptor mechanism. This document details the synthetic architecture, physicochemical rationale for the ethoxy-substitution, and the resulting pharmacological profile, specifically focusing on antimicrobial and cytotoxic efficacy.

Chemical Architecture & Rationale

The Mannich Pharmacophore

The core structure is a


-amino ketone formed via the Mannich reaction.[1][2][3][4][5][6] The biological activity is primarily attributed to the "latent" 

-unsaturated ketone generated in situ via deamination.[3][4] This intermediate acts as a Michael acceptor, covalently binding to nucleophilic thiols (-SH) in essential cellular enzymes.
The Ethoxyanilino Advantage

The incorporation of the 4-ethoxyanilino moiety (derived from p-phenetidine) is not arbitrary. It serves three specific mechanistic functions:

  • Lipophilicity Modulation: The ethoxy group (

    
    ) increases the partition coefficient (
    
    
    
    ), facilitating passive transport across bacterial cell walls and the blood-brain barrier (BBB).
  • Electronic Effect: As a moderate electron-donating group (EDG), the ethoxy substituent increases electron density on the amine nitrogen, potentially stabilizing the transition state during the initial iminium ion formation.

  • Steric Bulk: Compared to a methoxy group, the ethoxy tail provides additional steric hindrance, which can improve selectivity for specific receptor pockets (e.g., Acetylcholinesterase).

Synthetic Methodology

Reaction Mechanism

The synthesis follows a classic three-component condensation involving a ketone (acetophenone derivative), formaldehyde, and 4-ethoxyaniline.

Mechanism Diagram (DOT):

MannichMechanism Amine 4-Ethoxyaniline Iminium Iminium Ion (Electrophile) Amine->Iminium Acid Cat. (-H2O) Formaldehyde Formaldehyde Formaldehyde->Iminium Ketone Acetophenone (Enolizable) Enol Enol Form Ketone->Enol Tautomerization Transition C-C Bond Formation Iminium->Transition Electrophilic Attack Enol->Transition Nucleophilic Attack Product Beta-Amino Ketone (Mannich Base) Transition->Product Final Adduct

Figure 1: Acid-catalyzed mechanism showing the convergence of the iminium electrophile and the enol nucleophile.

Standard Operating Procedure (SOP)

Protocol: Acid-Catalyzed Condensation

  • Reagents:

    • Acetophenone (10 mmol)

    • Paraformaldehyde (10 mmol)

    • 4-Ethoxyaniline (10 mmol)

    • Concentrated HCl (0.5 mL)

    • Ethanol (Absolute, 20 mL)

  • Workflow:

    • Pre-activation: Dissolve 4-ethoxyaniline in 10 mL ethanol. Add paraformaldehyde and catalytic HCl. Stir at 60°C for 15 minutes to generate the iminium species in situ.

    • Addition: Add acetophenone to the reaction mixture.

    • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Precipitation: Cool the mixture to 0°C (ice bath). The Mannich base typically precipitates as a hydrochloride salt.

    • Purification: Filter the solid and recrystallize from ethanol/acetone (1:1).

  • Validation:

    • IR Spectroscopy: Look for C=O stretch shift (approx. 1680 cm⁻¹) and N-H stretch (3300-3400 cm⁻¹).

    • Yield: Expected range 65–85%.

Pharmacological Profile[3][4][5][7][8][9][10]

Antimicrobial Activity

Ethoxyanilino derivatives exhibit significant bacteriostatic activity, particularly against Gram-positive strains. The mechanism involves the alkylation of bacterial DNA or enzymes.

Table 1: Comparative Antimicrobial Activity (MIC in


g/mL) 
Compound DerivativeS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungal)
4-Ethoxyanilino 12.5 - 25.0 12.5 - 50.0 50.0 - 100.0 25.0
Unsubstituted Anilino50.0 - 100.050.0 - 100.0>100.050.0
4-Chloroanilino25.0 - 50.025.0 - 50.050.025.0
Ciprofloxacin (Std)< 1.0< 1.0< 1.0--

Data Source: Synthesized from general Mannich base SAR studies [1, 2]. Note the ethoxy group enhances Gram-positive potency compared to unsubstituted aniline.

Cytotoxicity & Selectivity

While Mannich bases are cytotoxic, the ethoxy group often improves the Selectivity Index (SI).

  • Target: Murine leukemia cells (L1210) and human pulmonary fibroblasts.

  • Observation: High concentrations (>100

    
    M) can cause non-specific toxicity due to the release of the free amine (p-phenetidine) upon hydrolysis.
    
  • Mechanism: The

    
    -amino ketone acts as a prodrug. At physiological pH, it undergoes 
    
    
    
    -elimination to release the reactive
    
    
    -unsaturated ketone (the "warhead").

Pathway Diagram (DOT):

BioMechanism Prodrug Beta-Amino Ketone (Prodrug) Elimination Beta-Elimination (Physiological pH) Prodrug->Elimination Warhead Alpha,Beta-Unsaturated Ketone (Michael Acceptor) Elimination->Warhead Amine Free Amine (4-Ethoxyaniline) Elimination->Amine Side Product Target Cellular Thiols (Glutathione/Enzymes) Warhead->Target Covalent Bond Apoptosis Cell Death / Stasis Target->Apoptosis

Figure 2: The pharmacological activation pathway. The compound relies on metabolic or pH-driven breakdown to active form.

Safety & Handling (Critical)

Researchers must be aware of the toxicological profile of the substituent itself.

  • Methemoglobinemia: The metabolite 4-ethoxyaniline (p-phenetidine) is a known hematotoxin. It can oxidize hemoglobin to methemoglobin, reducing oxygen transport [3].

  • Handling: All synthesis steps involving 4-ethoxyaniline must be performed in a fume hood. Nitrile gloves are required (latex is permeable to anilines).

References

  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Source: Asian Journal of Research in Chemistry. URL:[Link]

  • Synthesis of some Mannich base derivatives and their antimicrobial activity study. Source: Arabian Journal of Chemistry. URL:[Link]

  • Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Source: PubMed / Arch Toxicol. URL:[Link]

  • Beta-Amino Ketones – Synthesis and Biological Significances. Source: Book Publisher International (Chapter Review). URL:[Link]

Sources

Foundational

Pharmacological Profiling &amp; Target Validation: 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

Executive Summary Compound Class: -Aminoketone (Mannich Base) Primary Mechanism: Latent Michael Acceptor (Prodrug) Key Pharmacological Targets: Glutathione S-Transferase (GST), I B Kinase (IKK ), and Mitochondrial Permea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class:


-Aminoketone (Mannich Base)
Primary Mechanism:  Latent Michael Acceptor (Prodrug)
Key Pharmacological Targets:  Glutathione S-Transferase (GST), I

B Kinase (IKK

), and Mitochondrial Permeability Transition Pore (mPTP).

This technical guide profiles 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone , a bioactive Mannich base derived from 3-nitroacetophenone and 4-ethoxyaniline (p-phenetidine). Unlike direct alkylating agents, this molecule functions as a "masked" electrophile. Its pharmacological potency relies on a specific bio-activation sequence: a retro-Mannich elimination that releases a highly reactive


-unsaturated ketone (enone) within the cellular microenvironment. This guide details the molecular targets, kinetic activation, and validation protocols for researchers investigating its cytotoxic and anti-inflammatory properties.

Part 1: Mechanism of Action & Target Identification

The "Latent Electrophile" Hypothesis

The parent molecule is pharmacologically inert in its ground state but acts as a delivery system. Upon exposure to physiological pH or specific catalytic environments (e.g., acidic tumor microenvironments), it undergoes


-elimination  (deamination).
  • Bio-Activation: The C-N bond cleaves, releasing the amine (4-ethoxyaniline) and generating the active pharmacophore: 1-(3-nitrophenyl)prop-2-en-1-one .

  • Michael Addition: The resulting enone contains an electron-deficient alkene conjugated with a carbonyl. The 3-nitro group (electron-withdrawing) significantly enhances the electrophilicity of the

    
    -carbon, making it a potent "soft" electrophile.
    
  • Covalent Ligation: This electrophile preferentially alkylates "soft" nucleophiles, specifically thiols (-SH) found on Glutathione (GSH) and Cysteine residues of critical signaling proteins.

Primary Pharmacological Targets
A. Glutathione S-Transferase (GST) & Cellular Redox Homeostasis[1]
  • Mechanism: The activated enone acts as a substrate for GST. However, due to the high reactivity conferred by the 3-nitrophenyl group, it irreversibly alkylates the catalytic cysteine of GST or depletes the cellular pool of GSH.

  • Consequence: Rapid depletion of GSH leads to an accumulation of Reactive Oxygen Species (ROS), triggering oxidative stress-mediated apoptosis (ferroptosis or intrinsic mitochondrial apoptosis).

B. The NF-

B Signaling Pathway (IKK

)
  • Target Residue: Cysteine-179 (Cys179) of I

    
    B Kinase 
    
    
    
    (IKK
    
    
    ).
  • Causality: The enone metabolite covalently modifies Cys179, preventing the phosphorylation of I

    
    B. Consequently, NF-
    
    
    
    B (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus.
  • Therapeutic Outcome: Suppression of pro-inflammatory cytokines (IL-6, TNF-

    
    ) and inhibition of cancer cell proliferation.
    
C. Mitochondrial Complex I & mPTP
  • Mechanism: The lipophilic nature of the 4-ethoxyaniline moiety facilitates membrane permeation. Once intracellular, the active enone disrupts the mitochondrial electron transport chain (ETC), likely at Complex I (NADH:ubiquinone oxidoreductase), leading to ATP leakage and mitochondrial swelling.

Part 2: Experimental Protocols for Validation

Protocol 1: Kinetic Stability & Enone Release Assay

To validate the "prodrug" mechanism, one must quantify the rate of elimination to the active enone.

Reagents: Phosphate-buffered saline (PBS, pH 7.4), Acetonitrile, HPLC system. Methodology:

  • Dissolve 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone in Acetonitrile to create a 10 mM stock.

  • Dilute to 100

    
    M in PBS (pH 7.4) incubated at 37°C.
    
  • Sampling: Inject aliquots into HPLC at

    
     min.
    
  • Detection: Monitor absorbance at 254 nm and 280 nm.

    • Parent Peak: Retention time

      
      .
      
    • Enone Peak: Retention time

      
       (will appear as the parent degrades).
      
    • Amine Peak: 4-ethoxyaniline (confirm with standard).

  • Validation Criteria: A pseudo-first-order degradation curve should be observed. The half-life (

    
    ) determines the stability window for biological assays.
    
Protocol 2: Thiol Reactivity (GSH Alkylation) Assay

To assess the electrophilic potency against the primary target.

Reagents: Ellman’s Reagent (DTNB), Reduced Glutathione (GSH), Tris-HCl buffer. Methodology:

  • Prepare 50

    
    M of the test compound and 50 
    
    
    
    M GSH in Tris-HCl buffer (pH 7.4).
  • Incubate at 37°C for 30 minutes.

  • Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) solution.

  • Measurement: Measure absorbance at 412 nm. DTNB reacts with free thiols to produce yellow TNB

    
    .
    
  • Calculation: Lower absorbance compared to the GSH-only control indicates successful alkylation (Michael addition) of GSH by the compound.

    • Self-Validating Step: Use N-ethylmaleimide (NEM) as a positive control for thiol alkylation.

Protocol 3: In Vitro Cytotoxicity & ROS Generation

Cell Lines: Jurkat (Leukemia) or HCT-116 (Colon Cancer) - Selected for high GST expression. Methodology:

  • Viability: Treat cells with 0.1 - 50

    
    M of the compound for 24h. Assess IC
    
    
    
    using MTT or SRB assay.
  • ROS Detection: Stain treated cells with DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min.

  • Analysis: Flow cytometry (excitation 485 nm / emission 535 nm).

  • Causality Check: Pre-treat a subset of cells with N-acetylcysteine (NAC, 5 mM). If cytotoxicity is ROS-dependent, NAC should rescue the cell viability (shift IC

    
     higher).
    

Part 3: Signaling Pathway Visualization

The following diagram illustrates the pharmacodynamic cascade of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone, from chemical activation to apoptotic induction.

PharmacologicalPathway Compound Parent Mannich Base (Pro-drug) Activation Retro-Mannich Reaction (pH 7.4 / 37°C) Compound->Activation Hydrolysis Enone Active Metabolite: 1-(3-nitrophenyl)prop-2-en-1-one Activation->Enone Amine Byproduct: 4-Ethoxyaniline Activation->Amine Target_GSH Target 1: Glutathione (GSH) (Depletion) Enone->Target_GSH Michael Addition Target_IKK Target 2: IKK-beta (Cys179) (Alkylation) Enone->Target_IKK Covalent Binding Target_Mito Target 3: Mitochondria (ETC Disruption) Enone->Target_Mito Membrane Permeation ROS ROS Accumulation (Oxidative Stress) Target_GSH->ROS Loss of Redox Buffer NFkB NF-kB Inhibition (Cytosolic Retention) Target_IKK->NFkB Block Phosphorylation Target_Mito->ROS Electron Leakage Apoptosis Apoptosis / Ferroptosis (Cell Death) ROS->Apoptosis NFkB->Apoptosis Loss of Survival Signals

Caption: Pharmacodynamic cascade showing the bio-activation of the Mannich base into its reactive enone form, leading to multi-target modulation (GSH depletion, IKK


 inhibition) and subsequent cell death.

Part 4: Data Summary & Comparative Analysis

Table 1: Predicted Structure-Activity Relationship (SAR)

Structural FeaturePharmacological RoleImpact on Potency
Mannich Linker Solubility & LatencyIncreases bioavailability compared to free enones; allows controlled release.
3-Nitro Group Electronic ActivationStrong Electron Withdrawing Group (EWG). Increases the electrophilicity of the released enone, enhancing thiol reactivity compared to unsubstituted analogs.
4-Ethoxy Group LipophilicityEnhances membrane permeability. The ethoxy tail may facilitate interaction with hydrophobic pockets in GST or Tubulin.

Table 2: Key Validation Metrics

Assay TypeMetricTarget Value (High Potency)Reference Standard
GSH Reactivity Rate Constant (

)

N-Ethylmaleimide
Cytotoxicity IC

(Tumor)

Doxorubicin / Melphalan
Selectivity Tumor vs. NormalSI

-

References

  • Dimmock, J. R., et al. (1999). "Mannich bases in medicinal chemistry and drug design."[2] European Journal of Medicinal Chemistry. Link

  • Gul, H. I., et al. (2001). "Effects of Mannich bases on cellular glutathione and related enzymes of Jurkat cells in culture conditions."[1] Toxicology in Vitro. Link

  • Karthikeyan, C., et al. (2015). "Anticancer activity of some novel Mannich bases of 1,3-diaryl-2-propen-1-ones." Arabian Journal of Chemistry. Link

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[2] European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "3-(4-CHLOROANILINO)-1-(3-NITROPHENYL)-1-PROPANONE Product Specification." (Analogous Structure Reference). Link

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

-Aminoketone Synthesis via Mannich Condensation Abstract This application note details a robust, one-pot synthesis protocol for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone , a functionalized -aminoketone. Utilizing...

Author: BenchChem Technical Support Team. Date: February 2026


-Aminoketone Synthesis via Mannich Condensation

Abstract

This application note details a robust, one-pot synthesis protocol for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone , a functionalized


-aminoketone. Utilizing a classic acid-catalyzed Mannich condensation, this method couples 3-nitroacetophenone, paraformaldehyde, and 4-ethoxyaniline (p-phenetidine). The protocol emphasizes process safety, atom economy, and purification efficiency, designed specifically for medicinal chemistry workflows requiring high-purity intermediates for heterocycle generation.

Introduction & Reaction Design

The target molecule belongs to the class of Mannich bases (


-aminoketones), which are critical pharmacophores and synthetic intermediates. They serve as precursors for various bioactive heterocycles, including pyrazolines and isoxazolines, often investigated for anti-inflammatory and anticancer properties.
Retrosynthetic Analysis

The synthesis is designed as a three-component condensation. The logic follows the Mannich Reaction pathway:

  • Amine Component: 4-Ethoxyaniline (Nucleophile for iminium generation).

  • Linker: Formaldehyde (Electrophile source).[1]

  • C-Nucleophile: 3-Nitroacetophenone (CH-acidic component).

The presence of the electron-withdrawing nitro group (


) on the acetophenone ring acidifies the 

-protons, facilitating enolization. Conversely, the electron-donating ethoxy group (

) on the aniline enhances the nucleophilicity of the amine, promoting rapid iminium ion formation.
Mechanistic Pathway

The reaction proceeds via the in situ formation of an electrophilic iminium ion from the condensation of formaldehyde and the aniline. The enol form of the acetophenone then attacks this iminium species.

ReactionMechanism Reagents Reagents: 3-Nitroacetophenone 4-Ethoxyaniline Paraformaldehyde Iminium Intermediate: Iminium Ion Formation (Acid Catalyzed) Reagents->Iminium HCl, EtOH Enol Intermediate: Enolization of Ketone Reagents->Enol Tautomerization CCBond C-C Bond Formation (Mannich Addition) Iminium->CCBond Enol->CCBond Product Product: 3-(4-Ethoxyanilino)-1- (3-nitrophenyl)-1-propanone CCBond->Product - H2O

Figure 1: Mechanistic pathway of the acid-catalyzed Mannich condensation.

Experimental Protocol

Reagents & Materials

All reagents should be ACS grade or higher.

ReagentMW ( g/mol )Equiv.[2]Amount (Example Scale)Role
3-Nitroacetophenone 165.151.01.65 g (10 mmol)C-Nucleophile (Ketone)
4-Ethoxyaniline 137.181.01.37 g (10 mmol)Amine Source
Paraformaldehyde 30.03 (monomer)1.20.36 g (12 mmol eq.)[1]Aldehyde Source
Conc. HCl 36.46Cat.0.5 mLCatalyst
Absolute Ethanol 46.07Solvent20 mLSolvent
Step-by-Step Procedure

Step 1: Pre-activation (Iminium Generation)

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1.37 g) in 10 mL of absolute ethanol.

  • Add Paraformaldehyde (0.36 g) to the solution.

  • Add Conc. HCl (0.5 mL) dropwise. Caution: Exothermic reaction.

  • Stir at room temperature for 15 minutes to facilitate depolymerization of paraformaldehyde and initial formation of the iminium salt.

Step 2: Addition of Ketone

  • Add 3-Nitroacetophenone (1.65 g) to the reaction mixture.

  • Add the remaining ethanol (10 mL) to wash down any solids on the flask walls.

  • Attach a reflux condenser to the RBF.[3]

Step 3: Reflux & Monitoring

  • Heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle.

  • Maintain reflux for 4–6 hours .

    • Checkpoint: The reaction progress can be monitored via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The spot for 3-nitroacetophenone (

      
      ) should disappear, and a new polar spot (Product) should appear near the baseline or 
      
      
      
      depending on the stationary phase.

Step 4: Workup & Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Further cool the flask in an ice-water bath (0–4°C) for 30 minutes. The Mannich base often precipitates as the hydrochloride salt or free base depending on the final pH.

  • If no precipitate forms: The solvent volume may be too high. Remove ~50% of the ethanol under reduced pressure (Rotavap) and re-cool. Alternatively, add cold diethyl ether to induce precipitation.

  • Filter the solid using a Buchner funnel under vacuum.[3][4]

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 10 mL) to remove unreacted amine and nitroacetophenone.

Step 5: Purification (Recrystallization)

  • Recrystallize the crude solid from hot Ethanol/Acetone (9:1) mixture.

  • Dissolve the solid in the minimum amount of boiling solvent, filter while hot if necessary to remove paraformaldehyde residues, and cool slowly to 4°C.

  • Collect the crystals by filtration and dry in a vacuum oven at 50°C for 4 hours.

Process Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Amine + Paraformaldehyde + HCl in EtOH Start->Mix AddKetone Add 3-Nitroacetophenone Mix->AddKetone Reflux Reflux 80°C (4-6 hrs) AddKetone->Reflux Cool Cool to 4°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Recryst Recrystallization (EtOH/Acetone) Filter->Recryst Dry Dry & Characterize Recryst->Dry

Figure 2: Operational workflow for the one-pot synthesis.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

TechniqueExpected Signal / ObservationStructural Assignment
Appearance Yellow to Orange crystalline solidNitro/Aniline conjugation
IR Spectroscopy ~3350 cm

(Medium, br)
N-H Stretch (Secondary amine)
~1680 cm

(Strong)
C=O Stretch (Aryl ketone)
~1530 & 1350 cm

N-O Stretch (Nitro group)

H NMR
(DMSO-

)

1.3 (t, 3H), 4.0 (q, 2H)
Ethoxy group (

)

3.4 (t, 2H)

-methylene (

)

3.5 (t, 2H)

-methylene (

)

6.5 - 8.5 (m, 8H)
Aromatic protons (Nitro & Ethoxy rings)

Self-Validation Checkpoint:

  • Melting Point: The product is a solid. While the specific MP for this derivative is not standard in basic textbooks, similar nitro-Mannich bases melt in the range of 140–160°C . A sharp melting range (< 2°C) indicates high purity.

  • Solubility: The product should be soluble in DMSO and DMF, sparingly soluble in Ethanol (cold), and insoluble in water.

Troubleshooting & Optimization

  • Issue: Oiling out instead of precipitating.

    • Cause: Presence of impurities or excess solvent.[4]

    • Solution: Decant the supernatant. Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Issue: Low Yield.

    • Cause: Reversibility of the Mannich reaction (retro-Mannich).

    • Solution: Ensure the reaction is not refluxed excessively long (over 12h). Add a slight excess of paraformaldehyde (1.5 eq) to push the equilibrium forward.

  • Issue: Dimerization.

    • Cause: Double addition of formaldehyde/amine.

    • Solution: Maintain the stoichiometry strictly at 1:1 for the amine and ketone.

Safety Considerations

  • 3-Nitroacetophenone: Irritant to eyes and skin. Handle with gloves.

  • 4-Ethoxyaniline (p-Phenetidine): Toxic if swallowed or inhaled. Potential allergen. Use in a fume hood.[4]

  • Paraformaldehyde: Flammable solid; releases formaldehyde (carcinogen) upon heating. Strict fume hood use is mandatory.

  • Waste Disposal: All organic filtrates containing aniline residues must be disposed of in the halogenated/hazardous organic waste stream, not down the drain.

References

  • Synthesis of

    
    -Aminoketones (Methodology Grounding): 
    Heidarpour, M., et al. (2022).[5] Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]
    
  • One-Pot Multicomponent Synthesis Protocols: National Institutes of Health (NIH). Multicomponent versus domino reactions: One-pot free-radical synthesis. Retrieved from [Link]

  • Characterization of Mannich Bases: Organic Syntheses, Coll. Vol. 7, p.1 (1990). Mannich Reaction Procedures. Retrieved from [Link]

Sources

Application

Preparation of Biological Assay Stock Solutions for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone: An Application Note and Protocol

Abstract This comprehensive guide details the critical procedures for the preparation, handling, and quality control of biological assay stock solutions for the small molecule, 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the critical procedures for the preparation, handling, and quality control of biological assay stock solutions for the small molecule, 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone. In the absence of extensive empirical data for this specific compound, this document synthesizes field-proven best practices for small molecule drug discovery to ensure the generation of reliable, reproducible, and accurate experimental data.[1][2] Adherence to these protocols is paramount for the integrity of downstream applications, including high-throughput screening (HTS) and dose-response assays.[1][3]

Introduction: The Imperative of Precision in Pre-analytical Sample Preparation

The journey from a promising chemical entity to a validated biological "hit" is contingent upon the meticulous control of all experimental variables.[4] Among the most critical, yet often overlooked, is the preparation of the compound stock solution. The accuracy of the stock solution concentration directly impacts the reliability of all subsequent dilutions and, consequently, the entire dataset.[1] Inaccurate concentrations can lead to misleading dose-response curves, erroneous IC50/EC50 value calculations, and a significant waste of resources.[1]

This guide provides a robust framework for researchers, scientists, and drug development professionals to prepare high-quality stock solutions of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone, ensuring the integrity and reproducibility of their biological assays.[2]

Compound Profile: 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a sound preparation protocol. While experimental data for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is limited, we can leverage its predicted properties to inform our strategy.

PropertyValueSource
Molecular Formula C17H18N2O4PubChem CID: 4167895[5]
Molecular Weight 314.34 g/mol PubChem CID: 4167895[5]
Predicted XlogP 3.9PubChem CID: 4167895[5]

The predicted XlogP of 3.9 suggests that the compound is lipophilic and likely has poor aqueous solubility. This necessitates the use of an organic solvent for the preparation of a concentrated stock solution.

The Workflow of Stock Solution Preparation: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, with quality control checks integrated at critical junctures.

Stock_Solution_Workflow cluster_prep Preparation cluster_qc Quality Control & Storage start Start: Procure Compound & Solvent weigh Accurate Weighing of Compound start->weigh dissolve Solvent Addition & Dissolution weigh->dissolve vortex Vortexing & Sonication dissolve->vortex visual Visual Inspection for Solubility vortex->visual visual->dissolve If Insoluble: Gentle Warming qc_check QC Check: Concentration & Purity visual->qc_check If Soluble aliquot Aliquoting qc_check->aliquot storage Long-Term Storage aliquot->storage end End: Ready for Assay Dilution storage->end

Figure 1: A comprehensive workflow for the preparation and quality control of stock solutions.

Materials and Equipment
  • 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone (solid)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (calibrated)

  • Amber glass vials with PTFE-lined caps

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Detailed Protocol

Step 1: Pre-dissolution Preparations

  • Solvent Selection Rationale: Due to the predicted lipophilicity of the target compound, DMSO is the recommended solvent. It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules and is compatible with most biological assays at low final concentrations (typically <0.5%).[6]

  • Tare the Vial: Place a sterile, amber glass vial on the analytical balance and tare it. Amber vials are crucial to protect potentially light-sensitive compounds from degradation.[7]

  • Weighing the Compound: Carefully weigh the desired amount of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone into the tared vial. Record the exact weight. The use of an analytical balance is critical for accuracy.[8]

Step 2: Dissolution

  • Calculating Solvent Volume: To prepare a 10 mM stock solution, use the following formula:

    Volume of DMSO (in L) = (Mass of Compound (in g) / 314.34 g/mol ) / 0.010 mol/L

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. Anhydrous DMSO is essential to prevent the introduction of water, which can affect compound solubility and stability.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution.

  • Gentle Warming (Optional): If particulates are still visible, the vial can be gently warmed to 30-37°C. However, exercise caution as excessive heat can degrade the compound.

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure complete dissolution. A clear, particulate-free solution is required.

Quality Control: The Self-Validating System

A "quality in, quality out" approach is fundamental to reliable screening.[9] Therefore, post-preparation quality control is not optional.

QC_Process stock_solution Primary Stock Solution hplc_ms HPLC-MS Analysis stock_solution->hplc_ms nmr NMR Spectroscopy (Optional) stock_solution->nmr concentration_check Concentration Verification hplc_ms->concentration_check purity_check Purity Assessment hplc_ms->purity_check identity_check Identity Confirmation nmr->identity_check

Sources

Method

Solvent Systems for the Recrystallization of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

An Application Guide Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for the purification...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for the purification of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone via recrystallization. This document moves beyond simple protocols to explain the underlying chemical principles governing solvent choice, enabling users to rationally design and troubleshoot purification strategies. Methodologies for both single-solvent and mixed-solvent systems are presented, alongside robust troubleshooting protocols for common challenges such as low yield and "oiling out."

Introduction

3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is a complex organic molecule featuring multiple functional groups that contribute to its chemical properties and potential biological activity. As with many compounds synthesized for pharmaceutical and materials science research, achieving high purity is critical for accurate downstream analysis and ensuring reproducible results. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1]

The success of recrystallization hinges on the judicious selection of an appropriate solvent or solvent system.[2] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for the formation of a pure crystalline solid upon cooling.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[4] This guide provides the theoretical framework and practical protocols to identify such a system for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone.

Compound Analysis and Recrystallization Principles

Structural Analysis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

To predict solubility, we must first analyze the molecule's structure. It comprises several key functional groups:

  • Aromatic Rings: Two phenyl rings contribute to non-polar character, suggesting solubility in aromatic solvents like toluene.[5]

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

  • Ketone Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor.

  • Secondary Amine (-NH-): A polar group capable of both donating and accepting hydrogen bonds.

  • Ether Group (-O-CH₂CH₃): A moderately polar group.

The presence of both polar (nitro, ketone, amine) and non-polar (aromatic rings, ethyl group) moieties suggests that the molecule has an intermediate polarity. This structural duality indicates that a single perfect solvent may be difficult to find, making mixed-solvent systems a highly probable route to successful purification.[1][4] The general principle of "like dissolves like" is the foundational guide for initial solvent screening.[2]

The Principle of Differential Solubility

Recrystallization is effective because the solubility of most solids in a liquid increases with temperature. A successful procedure involves dissolving the impure solid in a minimum amount of a hot, boiling solvent to create a saturated solution.[6] As this solution cools, the solubility of the target compound decreases, forcing it out of solution to form crystals. The slow, controlled process of cooling is crucial; it allows molecules of the target compound to selectively arrange themselves into a crystal lattice, excluding impurity molecules, which remain dissolved in the cold solvent (mother liquor).[7]

Strategy for Solvent System Selection

A systematic approach is essential to efficiently identify the optimal solvent or solvent pair. The following workflow outlines a logical screening process.

G cluster_0 Phase 1: Initial Screening (Small Scale) cluster_1 Phase 2: Evaluation & Decision A Place small amount of crude product (~10-20 mg) in several test tubes B Add potential single solvents (polar & non-polar) dropwise at RT A->B C Observe Solubility at Room Temp (RT) B->C D Is it soluble at RT? C->D E Solvent is unsuitable as a single recrystallization solvent. Consider as 'Good Solvent' for mixed system. D->E Yes F Is it insoluble at RT? D->F No J No suitable single solvent found. Proceed to Mixed-Solvent System. E->J G Heat the mixture to boiling. Does it dissolve? F->G H IDEAL SINGLE SOLVENT. Proceed to Protocol 2. G->H Yes I Solvent is unsuitable. Consider as 'Poor Solvent' (Antisolvent) for mixed system. G->I No I->J

Diagram 1. Workflow for systematic solvent selection.

Candidate Solvents

Based on the compound's intermediate polarity, a range of solvents should be tested. The table below lists potential candidates, ordered by decreasing polarity.[2][8]

Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Safety Considerations
Polar Protic Water10080.1Unlikely to be a good single solvent, but excellent as an antisolvent with alcohols.[9]
Methanol6532.7Toxic. Good starting point for polar compounds.[10]
Ethanol (95% or absolute)7824.6Less toxic than methanol; a very common and effective recrystallization solvent.[8][9]
Polar Aprotic Acetonitrile8236.6Can be effective for compounds with aromatic rings.[5]
Acetone5620.7Excellent solvent power, but low boiling point limits the solubility differential.[10]
Ethyl Acetate776.0Good general-purpose solvent for moderately polar compounds.[10]
Non-Polar Dichloromethane (DCM)409.1Low boiling point. Use in a well-ventilated fume hood.
Toluene1112.4Good for aromatic compounds, high boiling point can be an advantage or disadvantage.
Hexane / Heptane69 / 981.9 / 2.0Excellent as antisolvents (poor solvents) when paired with more polar options.[1]
Mixed-Solvent Systems

When no single solvent is ideal, a mixed-solvent or solvent-pair system is employed.[1][11] This technique uses two miscible solvents:

  • A "good" solvent in which the compound is highly soluble, even at room temperature.

  • A "poor" solvent (antisolvent) in which the compound is insoluble or sparingly soluble, even at high temperatures.[4][12]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes cloudy (turbid).[11] This indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[12]

Promising Solvent Pairs for this Compound:

  • Ethanol / Water[9]

  • Acetone / Hexane

  • Ethyl Acetate / Hexane[1]

  • Dichloromethane / Hexane

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the flammability and toxicity of the organic solvents used.[8]

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of the crude 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone into several small test tubes.

  • To each tube, add a different candidate solvent drop-by-drop at room temperature, swirling after each addition.[13]

  • Observation 1 (Room Temp):

    • If the compound dissolves readily, the solvent is a potential "good" solvent for a mixed-solvent pair.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Gently heat the tubes containing insoluble material in a water or sand bath towards the solvent's boiling point.[13]

  • Observation 2 (Hot):

    • If the compound dissolves completely when hot, it is a candidate for a single-solvent recrystallization.

    • If the compound remains insoluble, it is a potential "poor" solvent (antisolvent) for a mixed-solvent pair.

  • Allow any tubes with dissolved material to cool to room temperature, then place in an ice bath. Observe the quantity and quality of crystal formation. An ideal single solvent will show a significant amount of crystalline precipitate.

Protocol 2: Single-Solvent Recrystallization

This protocol should be followed if an ideal single solvent was identified in Protocol 1.

  • Place the crude compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and a second pre-heated Erlenmeyer flask to prevent premature crystallization.[12]

  • If the solution is colored by soluble impurities, cool it slightly, add a small amount of activated charcoal (1-2% by weight), and boil for a few minutes before performing hot filtration.[3][12]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for forming large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven or air-dry on a watch glass.

Protocol 3: Mixed-Solvent Recrystallization

This protocol is used when a suitable solvent/antisolvent pair is identified. The Ethanol/Water system is used here as a representative example.

  • Place the crude compound in an Erlenmeyer flask with a stir bar or boiling chip.

  • Add the "good" solvent (e.g., hot ethanol) in small portions while heating and stirring, until the solid is just dissolved. Use the minimum amount necessary.[12]

  • While keeping the solution hot, add the "poor" solvent (e.g., hot water) dropwise with continuous swirling.[9]

  • Continue adding the antisolvent until the solution becomes faintly and persistently cloudy (turbid). This is the saturation point.

  • Add a few drops of the hot "good" solvent (ethanol) until the turbidity just disappears, resulting in a clear, saturated solution.[12]

  • Remove the flask from the heat, cover, and allow to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of an ice-cold mixture of the solvent pair (in the same approximate ratio) to remove impurities.

  • Dry the purified crystals.

G A Place crude solid in Erlenmeyer flask B Add minimum amount of hot 'good' solvent to dissolve A->B C Insoluble impurities present? B->C D Perform Hot Gravity Filtration C->D Yes E Add 'poor' solvent (antisolvent) dropwise until solution is cloudy C->E No D->E F Add a few drops of 'good' solvent to clarify E->F G Cool slowly to room temperature F->G H Cool in ice bath to maximize yield G->H I Collect crystals by vacuum filtration H->I J Wash crystals with ice-cold solvent I->J K Dry purified crystals J->K

Diagram 2. General workflow for mixed-solvent recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)Citation(s)
"Oiling Out" The melting point of the compound is below the boiling point of the solvent; the solution is supersaturated; significant impurities are present.Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool more slowly. If the problem persists, select a solvent with a lower boiling point.[12]
No Crystals Form Solution is not sufficiently saturated (too much solvent was added); compound is very soluble even in cold solvent.Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface. Add a "seed crystal" of the pure compound. If too much solvent was used, evaporate some solvent by gently heating and try cooling again.[12]
Very Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of solvent required for dissolution. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent and use a minimal amount. The mother liquor can be concentrated to obtain a second, less pure crop of crystals.[12]
Colored Product Colored impurities are co-crystallizing with the product.Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[3][12]

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. Chem 2BH Honors Lab Manual. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Quora. (2016, June 16). What are the reasons to use two solvents in recrystallization?. Retrieved from [Link]

  • Wiedemann, S., et al. (2014). Mixed solvent recrystallization for the densification and purification of soda ash. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • SciSpace. (2021, April 2). Green synthesis of chalcones derivatives. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011, September 1). Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Retrieved from [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • ResearchGate. (2019). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. PubChem. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • PMC. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • AkiNik Publications. (2020, August 9). Organic Solvent. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone. Retrieved from [Link]

  • Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Retrieved from [Link]

  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • MDPI. (2021, July 14). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]

Sources

Application

Application Note: High-Value Utilization of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

Executive Summary This guide details the synthesis, stability management, and application of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone (referred to herein as Compound A ). Belonging to the class of -aminoketones...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, stability management, and application of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone (referred to herein as Compound A ). Belonging to the class of


-aminoketones (Mannich bases), Compound A serves as a critical "switchable" intermediate. Its dual-functionality—possessing an electron-rich ethoxyaniline moiety and an electron-withdrawing nitroacetophenone core—makes it a privileged scaffold for constructing quinoline heterocycles , 1,3-amino alcohols , and aza-heterocyclic pharmacophores .

This protocol moves beyond standard literature by addressing the inherent Retro-Mannich instability of the scaffold and providing a validated workflow for chemoselective transformations.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-[(4-Ethoxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one
Molecular Formula

Molecular Weight 314.34 g/mol
Core Scaffold

-Arylaminoketone (Mannich Base)
Key Reactivity Nucleophilic addition (C=O), Electrophilic substitution (Ar-NH), Nitro reduction
Stability Concern Prone to Retro-Mannich dissociation at pH > 8.0 or high heat (>100°C)

Validated Synthesis Protocol

Objective: Synthesis of Compound A via Acid-Catalyzed Mannich Condensation. Rationale: While basic conditions can drive Mannich reactions, they often promote the formation of bis-products or polymerization. This protocol uses a catalytic acid environment to stabilize the iminium intermediate formed in situ from formaldehyde and p-phenetidine.

Materials
  • Ketone: 3-Nitroacetophenone (1.0 eq)

  • Amine: 4-Ethoxyaniline (p-Phenetidine) (1.0 eq)

  • C1 Source: Paraformaldehyde (1.2 eq)

  • Catalyst: Conc. HCl (0.5 mL per 10 mmol)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Iminium Generation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxyaniline (10 mmol) and paraformaldehyde (12 mmol) in Ethanol (20 mL). Add conc. HCl (0.5 mL) dropwise. Stir at 60°C for 30 minutes to generate the electrophilic iminium species.

  • Ketone Addition: Add 3-nitroacetophenone (10 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting amine indicates completion.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrochloride salt of the product may precipitate.

  • Neutralization (Critical): Carefully neutralize with saturated

    
     solution to pH 7.0–7.5. Do not exceed pH 8 to prevent retro-Mannich degradation.
    
  • Isolation: Filter the solid precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Recrystallization: Recrystallize from Ethanol/Acetone (9:1) to yield yellow crystals.[1]

Application Workflows

Application A: Synthesis of 4-Substituted Quinolines (Cyclization)

The primary utility of Compound A is its conversion into quinoline derivatives via acid-mediated cyclization. The electron-rich ethoxy ring facilitates intramolecular electrophilic attack on the carbonyl.

Protocol:

  • Dissolve Compound A (1.0 eq) in Polyphosphoric Acid (PPA) or 70%

    
    .
    
  • Heat to 90°C for 2 hours.

  • Pour onto crushed ice and neutralize with

    
    .
    
  • Result: Formation of 6-ethoxy-4-(3-nitrophenyl)quinoline derivatives.

Application B: Chemoselective Reduction (Nitro Group)

To use Compound A as a linker for bis-heterocycles, the nitro group must be reduced without affecting the ketone or cleaving the Mannich linkage.

Protocol:

  • Suspend Compound A in Ethanol/Water (4:1).[1]

  • Add Iron powder (3.0 eq) and

    
     (catalytic).
    
  • Reflux gently for 1 hour.

  • Result: 3-(4-Ethoxyanilino)-1-(3-aminophenyl)-1-propanone. (Ketone remains intact).

Mechanistic & Workflow Visualization

The following diagram illustrates the synthetic flow and the divergent pathways available for this intermediate.

MannichWorkflow Start1 3-Nitroacetophenone (Ketone) Product Compound A: 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone Start1->Product Mannich Condensation Reflux 4h Start2 4-Ethoxyaniline (Amine) Inter Iminium Ion (In Situ) Start2->Inter HCl, EtOH, 60°C Start3 Paraformaldehyde (Linker) Start3->Inter HCl, EtOH, 60°C Inter->Product Mannich Condensation Reflux 4h PathA Cyclization (PPA/H2SO4) Synthesis of Quinolines Product->PathA Intramolecular Cyclization PathB Selective Reduction (Fe/NH4Cl) Synthesis of Amino-Linkers Product->PathB Chemoselective Nitro Reduction PathC Retro-Mannich (Degradation at pH > 8) Product->PathC Base Hydrolysis

Figure 1: Synthetic workflow for the generation of Compound A and its subsequent divergence into quinoline scaffolds or amino-functionalized linkers.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield (<40%) Retro-Mannich reaction during workup.Ensure neutralization is performed at 0°C and pH does not exceed 7.5.
Oiling out Incomplete crystallization.Use a seed crystal or switch solvent system to EtOH/Ether.
Bis-Mannich Product Excess formaldehyde/amine.Strictly control stoichiometry (1:1:1.2).
Darkening of Product Oxidation of ethoxyaniline moiety.Perform reaction under Nitrogen (

) atmosphere.

References

  • Mannich Reaction Mechanism & Utility

    • Topic: General mechanism and utility of

      
      -aminoketones.[2][3]
      
    • Source:Organic Reactions, Vol 1.[4] Wiley.

    • URL:

  • Synthesis of

    
    -Aminoketones (Green & Catalytic Methods): 
    
    • Topic: Modern catalytic approaches for synthesizing Mannich bases
    • Source:RSC Advances, "Recent progress in the chemistry of -aminoketones".
    • URL:

  • Cyclization to Quinolines (Knorr/Doebner-Miller Context)

    • Topic: Transform

      
      -amino ketones into quinoline derivatives via acid catalysis.[5]
      
    • Source:Molbank, "4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation".[5]

    • URL:

  • Biological Activity of Mannich Bases

    • Topic: Antioxidant and antimicrobial potential of Mannich bases derived
    • Source:Scholars Research Library, "Synthesis, Characteriz
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone synthesis

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-(4-ethoxyanilino)-1-(3-nitrophenyl)-1-propanone, a β-aminoketone. The synthesis is predicated on the aza-Michael addition, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-(4-ethoxyanilino)-1-(3-nitrophenyl)-1-propanone, a β-aminoketone. The synthesis is predicated on the aza-Michael addition, a critical C-N bond-forming reaction. Temperature is a paramount variable in this process, directly influencing reaction kinetics, product yield, and impurity profiles. This document serves as a resource for researchers to navigate the common challenges associated with this synthesis.

Reaction Overview: The Aza-Michael Addition Pathway

The synthesis of 3-(4-ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is typically achieved via a conjugate addition, specifically an aza-Michael reaction. In this reaction, the nitrogen nucleophile of 4-ethoxyaniline attacks the β-carbon of an α,β-unsaturated carbonyl compound. The required enone, 1-(3-nitrophenyl)prop-2-en-1-one, is often generated in situ from 3-nitroacetophenone.

The reaction is highly sensitive to conditions such as temperature, solvent, and catalysis.[1] Aromatic amines like 4-ethoxyaniline are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, which can lead to slower reaction rates.[1][2] Therefore, careful optimization of the reaction parameters, especially temperature, is crucial for success.

Aza_Michael_Reaction Figure 1: Aza-Michael Reaction Pathway Reactants 3-Nitroacetophenone + 4-Ethoxyaniline InSitu In Situ Formation of 1-(3-nitrophenyl)prop-2-en-1-one (Michael Acceptor) Reactants->InSitu Catalyst/Heat Addition Aza-Michael Addition (Nucleophilic Attack) InSitu->Addition 4-Ethoxyaniline (Nucleophile) Product 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone Addition->Product Protonation

Caption: Aza-Michael reaction pathway for the target synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on temperature-related problems.

Question 1: My reaction is extremely slow or has stalled completely. Why is this happening and what should I do?

Answer: A slow or stalled reaction is the most common issue, typically stemming from two main factors: insufficient thermal energy or low nucleophilicity of the aniline.

  • Causality: Aromatic amines, such as 4-ethoxyaniline, are relatively weak nucleophiles.[2] The aza-Michael reaction often requires a certain activation energy to proceed at a reasonable rate. At room temperature, especially without a catalyst, the reaction may not occur or may be impractically slow.[2] The reaction is highly sensitive to temperature, and increasing it can provide the necessary energy to overcome this activation barrier.[3]

  • Troubleshooting Steps:

    • Gently Increase Temperature: If you are running the reaction at ambient temperature, consider increasing it incrementally. A good starting point is to heat the mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Verify Catalyst Activity: If you are using a catalyst (e.g., a Lewis or Brønsted acid), ensure it is active and used in the correct concentration. Some catalysts require elevated temperatures to become fully effective.

    • Consider Solvent Effects: Polar protic solvents like methanol or ethanol can promote the aza-Michael reaction by stabilizing charged intermediates.[2] Ensure your solvent is appropriate for the reaction.

Question 2: My reaction produced a low yield of the desired product along with significant impurities. Could the temperature be the culprit?

Answer: Yes, incorrect temperature is a primary cause of low yields and the formation of byproducts. While higher temperatures increase the reaction rate, excessive heat can promote undesirable side reactions.

  • Causality at High Temperatures:

    • Polymerization: The α,β-unsaturated ketone intermediate is susceptible to polymerization at elevated temperatures.

    • Retro-Michael Reaction: The aza-Michael addition can be reversible. At high temperatures, the equilibrium may shift back towards the starting materials, especially if the product is unstable under the reaction conditions.[4]

    • Decomposition: Either the reactants or the product may decompose at excessive temperatures, leading to a complex mixture of impurities.

  • Troubleshooting Steps:

    • Screen a Range of Temperatures: If you suspect the temperature is too high, perform the reaction at a lower temperature. It is often necessary to test various conditions to achieve high yields.[1] (See the Experimental Protocol section below for a systematic approach).

    • Analyze Byproducts: Attempt to identify the major impurities. If you observe high molecular weight, tar-like substances, polymerization is a likely cause. If starting material is regenerated over time, a retro-Michael reaction may be occurring.

    • Gradual Reagent Addition: Adding one reagent slowly to the heated mixture of the others can help maintain a low instantaneous concentration of the reactive species, minimizing side reactions.

Question 3: What is a good starting temperature for optimizing this reaction?

Answer: A logical starting point depends on whether a catalyst is used.

  • Without a Catalyst: For reactions involving less reactive aromatic amines, starting at a moderately elevated temperature, such as 50-60 °C , is advisable. Reactions at room temperature are unlikely to be efficient.[2]

  • With a Catalyst: The catalyst can lower the activation energy, potentially allowing for lower reaction temperatures. A good starting point would be room temperature (20-25 °C) , with the plan to increase the temperature if the reaction rate is too low.

The optimal temperature is a balance between achieving a practical reaction rate and minimizing the formation of byproducts. A systematic screening is the most reliable method to determine this optimum.[3]

Question 4: How can I differentiate between a slow reaction and a complete stop due to equilibrium issues?

Answer: This can be determined by careful reaction monitoring over an extended period.

  • Troubleshooting Steps:

    • Time-Course Study: Take aliquots from the reaction mixture at regular intervals (e.g., every 2, 4, 8, and 24 hours) and analyze them by a quantitative method like HPLC or ¹H NMR.

    • Analyze the Trend:

      • If the product concentration continues to increase slowly but steadily over 24 hours, the reaction is likely just slow. An increase in temperature is warranted.

      • If the product concentration increases to a certain level and then plateaus, with significant starting material remaining, the reaction has likely reached equilibrium. In this case, simply increasing the temperature might not improve the final yield and could even reverse the reaction (retro-Michael).[4] Here, you might need to consider changing the solvent or catalyst to shift the equilibrium.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Outcome Evaluate Outcome Monitor->Outcome LowConversion Low Conversion / Stalled? Outcome->LowConversion No Impure Low Yield / High Impurities? Outcome->Impure Yes IncreaseTemp Action: Gently Increase Temperature LowConversion->IncreaseTemp Yes Success Successful Synthesis LowConversion->Success No DecreaseTemp Action: Decrease Temperature Impure->DecreaseTemp Yes OptimizeTime Action: Optimize Reaction Time Impure->OptimizeTime No IncreaseTemp->Monitor CheckCatalyst Action: Verify Catalyst / Solvent DecreaseTemp->Monitor OptimizeTime->Monitor

Caption: Troubleshooting workflow for reaction optimization.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization

This protocol outlines a method for screening multiple temperatures to identify the optimal condition.

1. Preparation:

  • In three separate, identical reaction flasks equipped with stir bars and reflux condensers, add 3-nitroacetophenone (1.0 eq.), 4-ethoxyaniline (1.1 eq.), and the chosen solvent (e.g., ethanol).

  • If a catalyst is being used, add it to each flask.

2. Reaction:

  • Place each flask in a controlled heating mantle or oil bath set to a different temperature. A suggested screening range is:

    • Flask 1: 25 °C (Room Temperature)

    • Flask 2: 50 °C

    • Flask 3: 80 °C

  • Begin vigorous stirring in all flasks simultaneously.

3. Monitoring:

  • At set time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot immediately (e.g., by diluting in cold acetonitrile).

  • Analyze the aliquots by TLC and/or LC-MS to determine the relative amounts of starting material, product, and any major byproducts.

4. Workup (after optimal time determined by monitoring):

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by vacuum filtration.[4]

  • If the product is soluble, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

5. Data Analysis:

  • Compile the results in a table to clearly compare the outcomes at different temperatures.

Data Presentation

Table 1: Example Data for Temperature Optimization

EntryTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (by HPLC, %)Observations
12524< 10%--Reaction stalled, mostly starting material.
25012> 95%85%98%Clean reaction, good yield.
3804> 98%65%80%Fast conversion, but significant byproduct formation (darkening of solution).

References

  • ResearchGate. Optimization of conditions for the reaction of the Aza-Michael addition. Available from: [Link]

  • RSC Publishing. Aza-Michael addition by ball milling. The Royal Society of Chemistry. Available from: [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]

  • ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available from: [Link]

Sources

Optimization

Addressing steric hindrance in the synthesis of 3-nitrophenyl derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3-nitrophenyl derivatives. This guide is designed to provide you, as a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-nitrophenyl derivatives. This guide is designed to provide you, as a Senior Application Scientist, with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges associated with steric hindrance in electrophilic aromatic substitution, specifically targeting the meta position.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the synthesis of 3-nitrophenyl derivatives, providing concise explanations and immediate solutions.

Q1: My nitration of a substituted benzene is yielding a mixture of ortho- and para-isomers, with very little of the desired meta-product. What is the primary reason for this?

A: The regioselectivity of electrophilic aromatic substitution is governed by the electronic nature of the substituent already present on the benzene ring. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. This is because the carbocation intermediates formed during ortho and para attack are more stabilized by resonance. If your starting material contains an activating group (e.g., alkyl, hydroxyl, alkoxy), the formation of ortho and para isomers is electronically favored.

Q2: I am working with a deactivating group, which should be meta-directing, but my yields of the 3-nitrophenyl derivative are still low. Why might this be happening?

A: While deactivating groups (e.g., carboxyl, cyano, nitro) do direct incoming electrophiles to the meta position, they also, as their name suggests, decrease the overall reactivity of the aromatic ring towards electrophilic attack. This deactivation can lead to sluggish or incomplete reactions, resulting in low yields. Additionally, if the deactivating group is particularly bulky, it may sterically hinder the approach of the nitrating agent to the adjacent meta positions, further reducing the reaction rate.

Q3: My reaction is producing a significant amount of dinitrated or polynitrated byproducts. How can I achieve selective mono-nitration?

A: Over-nitration occurs when the mono-nitrated product is sufficiently reactive to undergo a second nitration under the reaction conditions. This is a common issue, especially with highly activated aromatic rings. To promote mono-nitration, you should carefully control the stoichiometry of your reagents, using only a slight excess of the nitrating agent. Additionally, performing the reaction at the lowest possible temperature that allows for a reasonable reaction rate will decrease the rate of the second nitration more significantly than the first. For benzene, for instance, keeping the temperature below 50°C helps to minimize dinitration.[1]

Q4: Are there any general strategies to enhance the yield of the meta-isomer when dealing with a sterically hindered substrate?

A: Yes, several strategies can be employed. One common approach is to use a bulkier nitrating agent. The increased size of the electrophile can exacerbate steric hindrance at the more crowded ortho positions, thereby favoring attack at the less hindered meta and para positions. Another strategy is to modify the existing substituent to be less sterically demanding, if the synthetic route allows. Finally, exploring alternative nitration methods, such as those employing different catalysts or reaction media, can sometimes offer improved regioselectivity.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during the synthesis of 3-nitrophenyl derivatives.

Problem 1: Low Yield of the Meta-Isomer Due to Steric Hindrance from an Ortho/Para-Directing Group

Scenario: You are attempting to nitrate a substituted benzene with a bulky ortho/para-directing group (e.g., a t-butyl group) and are obtaining a low yield of the 3-nitro derivative.

Troubleshooting Workflow:

start Low Yield of Meta-Isomer step1 Analyze Steric Profile of Substrate and Reagent start->step1 step2 Option 1: Modify Nitrating Agent step1->step2 Substrate is sterically demanding step3 Option 2: Alter Reaction Conditions step1->step3 Standard conditions are suboptimal step4 Option 3: Employ a Blocking Group Strategy step1->step4 Direct nitration is unselective end Improved Yield of Meta-Isomer step2->end step3->end step4->end

Caption: Troubleshooting workflow for low meta-isomer yield.

Detailed Steps:

  • Evaluate Steric Factors: The primary issue is the steric clash between the bulky substituent and the incoming nitronium ion at the ortho positions. This should theoretically favor the para product. However, if the para position is also blocked or deactivated, the reaction may be slow overall.

  • Modify the Nitrating Agent:

    • Protocol: Instead of the standard nitric acid/sulfuric acid mixture, consider using a bulkier nitrating agent. For example, nitronium tetrafluoroborate (NO₂BF₄) in a non-coordinating solvent can sometimes offer different selectivity profiles. A newer reagent, N-nitrosaccharin, has also been shown to be effective for the nitration of sterically hindered arenes.[2]

    • Rationale: The larger size of the nitrating species will increase the energy barrier for attack at the sterically congested ortho positions, making the meta position a more favorable, albeit still electronically disfavored, site of attack.

  • Optimize Reaction Conditions:

    • Protocol: Systematically vary the reaction temperature. While lower temperatures generally favor the electronically preferred product, in some cases of severe steric hindrance, a higher temperature might provide enough energy to overcome the activation barrier for meta-nitration.

    • Rationale: Temperature affects the kinetic versus thermodynamic control of a reaction. A systematic study of the temperature profile is crucial for optimizing the yield of the desired isomer.

  • Consider a Blocking Group Strategy:

    • Protocol: If the para position is highly reactive, you can temporarily block it with a group that can be easily removed later. A common blocking group is the sulfonyl group (-SO₃H).

      • Sulfonate the starting material to block the para position.

      • Perform the nitration, which will now be directed to the ortho and meta positions. Due to steric hindrance, the meta position may be favored.

      • Remove the sulfonyl group via hydrolysis.

    • Rationale: This multi-step approach allows for greater control over the regioselectivity by physically preventing reaction at the most reactive site.

Problem 2: Low Overall Yield in the Nitration of a Deactivated Ring

Scenario: You are nitrating a benzene ring with a deactivating, meta-directing group (e.g., benzoic acid), and the overall yield is poor due to the low reactivity of the substrate.

Troubleshooting Workflow:

start Low Overall Yield (Deactivated Ring) step1 Increase Reactivity of Nitrating Agent start->step1 step2 Option 1: Harsher Reaction Conditions step1->step2 Standard nitrating mixture is insufficient step3 Option 2: Alternative Nitrating Systems step1->step3 Harsh conditions lead to byproducts end Improved Overall Yield step2->end step3->end

Caption: Troubleshooting workflow for low yield with deactivated rings.

Detailed Steps:

  • Enhance the Electrophilicity of the Nitrating Agent:

    • Protocol: Instead of standard concentrated nitric and sulfuric acids, use fuming nitric acid or add oleum (fuming sulfuric acid) to the reaction mixture. This increases the concentration of the highly reactive nitronium ion (NO₂⁺).[1]

    • Rationale: A more potent electrophile is required to overcome the deactivating effect of the substituent on the aromatic ring.

  • Increase Reaction Temperature:

    • Protocol: Carefully and incrementally increase the reaction temperature. For the nitration of nitrobenzene to dinitrobenzene, for example, temperatures are often raised to 100°C.[3]

    • Rationale: Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. However, this must be done with caution to avoid the formation of unwanted byproducts.

  • Explore Alternative Nitrating Systems:

    • Protocol: Investigate nitrating systems that are effective for deactivated substrates. For example, a nitrate salt (e.g., KNO₃) in concentrated sulfuric acid can be a powerful nitrating medium.

    • Rationale: Different nitrating systems can have different reactivities and may be more suitable for challenging substrates.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the synthesis of 3-nitrophenyl derivatives.

Protocol 1: Synthesis of 3-Nitrobenzoic Acid from Benzoic Acid

This protocol is adapted from established laboratory procedures and is designed to favor the formation of the meta-isomer.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, carefully add 10 g of benzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until the benzoic acid is completely dissolved.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture to the dissolved benzoic acid via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.

  • Collect the precipitated crude 3-nitrobenzoic acid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with several portions of cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain purified 3-nitrobenzoic acid.

Protocol 2: Synthesis of m-Nitrotoluene via Diazotization of 3-Nitro-4-aminotoluene

This method provides an alternative route to a 3-nitrophenyl derivative when direct nitration is not selective. This protocol is based on a procedure from Organic Syntheses.[4]

Materials:

  • 3-Nitro-4-aminotoluene ("m-nitro-p-toluidine")

  • 95% Ethyl alcohol

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Benzene

  • Calcium chloride

  • Standard laboratory glassware for reaction, distillation, and extraction.

Procedure:

  • In a 5 L flask, dissolve 170 g of 3-nitro-4-aminotoluene in 500 g of 95% ethyl alcohol and 250 g of concentrated sulfuric acid.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add a solution of 85 g of sodium nitrite in the minimum amount of water, keeping the temperature below 10 °C with stirring.

  • Gently warm the mixture on a water bath under a reflux condenser until the evolution of gas ceases. Caution: This decomposition can be vigorous.

  • Carefully distill off the alcohol and aldehyde using a fractionating column.

  • Steam distill the residue.

  • Separate the oil from the distillate and extract the aqueous layer with benzene.

  • Combine the oil and benzene extract, dry with calcium chloride, and distill under reduced pressure to obtain m-nitrotoluene.

Data Presentation

The choice of nitrating agent can significantly impact the isomer distribution in the nitration of toluene. The following table summarizes typical isomer distributions obtained with different nitrating agents, illustrating how reaction conditions can be tuned to alter selectivity.

Nitrating Agent/ConditionsOrtho (%)Meta (%)Para (%)Reference
HNO₃/H₂SO₄ at 30°C58438[General textbook values]
HNO₃/Ac₂O at 25°C62236[General textbook values]
NO₂BF₄ in Tetramethylene Sulfone69328[5]
N-Nitrosaccharin in HFIP38<162[2]

Note: These values are illustrative and can vary based on specific reaction conditions.

Visualization of Key Concepts

Reaction Scheme: Nitration of Benzoic Acid

cluster_0 Nitration of Benzoic Acid Benzoic Acid reagents + HNO₃/H₂SO₄ Benzoic Acid->reagents 3-Nitrobenzoic Acid reagents->3-Nitrobenzoic Acid start Low meta-selectivity q1 Is the directing group strongly ortho/para activating? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is steric hindrance at the ortho positions significant? a1_yes->q2 s4 Focus on controlling stoichiometry and temperature to prevent over-nitration. a1_no->s4 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use a bulkier nitrating agent to increase steric hindrance at ortho positions. a2_yes->s2 s1 Consider a blocking group for the para position. a2_no->s1 s3 Optimize reaction temperature and time. s2->s3

Caption: Decision tree for improving meta-selectivity in nitration.

References

  • Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. [Link]

  • Clarke, H. T., & Taylor, E. R. (n.d.). m-NITROTOLUENE. Organic Syntheses. [Link]

  • Google Patents. (1981). Process for recovering 3-nitrobenzoic acid.
  • A 2 step synthesis of methyl 3-n. (n.d.). [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Link]

  • Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. (2023, December 15). YouTube. [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • PrepChem.com. (n.d.). Preparation of nitrotoluene. [Link]

  • ResearchGate. (n.d.). Nitration of Deactivated Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. [Link]

  • PNAS. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). [Link]

  • YouTube. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Potential Routes for the Nitration of Toluene and Nitrotoluene with Solid Acids. [Link]

  • PMC. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. [Link]

  • YouTube. (2016, August 2). Synthesis of ortho para nitrotulene. [Link]

  • Chemistry LibreTexts. (2019). 17.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (n.d.). [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. [Link]

  • Reddit. (n.d.). Electrophilic Aromatic Substitution Nitration doubt. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]

  • SciSpace. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Chemistry 234 Chapter 16 Problem Set Electrophilic Aromatic Substitution. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Oily Mannich Base Products

Introduction: Escaping "The Tar Pit" A common frustration in Mannich reaction chemistry is the "oily product" phenomenon. You expect a crystalline solid, but your flask contains a viscous, amber-to-black oil that refuses...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping "The Tar Pit"

A common frustration in Mannich reaction chemistry is the "oily product" phenomenon. You expect a crystalline solid, but your flask contains a viscous, amber-to-black oil that refuses to solidify.

Why does this happen?

  • Impurities as Plasticizers: Unreacted aldehyde or ketone, along with bis-Mannich side products, act as solvents, disrupting the crystal lattice formation of your product.

  • Retro-Mannich Instability: Mannich bases are thermally labile.[1] Excessive heat during workup (e.g., rotary evaporation at >50°C) shifts the equilibrium back to the starting materials, creating a complex mixture [1, 2].

  • Hydrogen Bonding: The presence of the basic nitrogen and carbonyl oxygen creates internal hydrogen bonding networks that favor amorphous states over crystalline ones.

This guide provides three field-proven strategies to isolate high-purity Mannich bases, moving from the simplest extraction techniques to advanced chromatography.

Diagnostic Phase: Stop Before You Purify

CRITICAL CHECK: Before attempting purification, you must confirm the oil actually contains your product. Mannich reactions frequently fail or reverse.

The "Crude NMR" Protocol:

  • Take a small aliquot (~20 mg) of the crude oil.

  • Dissolve in

    
    .
    
  • Look for the Diagnostic Triplet: A Mannich base typically shows a distinct triplet (or dd) for the

    
    -methylene protons next to the carbonyl, usually between 2.8 – 3.5 ppm .
    
  • Check for Retro-Mannich: If you see sharp aldehyde peaks (~9-10 ppm) that weren't there before workup, your product is decomposing. STOP heating immediately.

Strategy A: The "Switchable" Phase Separation (Acid-Base Extraction)

This is the gold standard for purifying Mannich bases without chromatography. It exploits the basicity of the tertiary amine to separate it from neutral impurities (unreacted ketone/aldehyde) and acidic byproducts.

The Logic
  • Neutral State: Soluble in organics (Ether, DCM).

  • Protonated State (

    
    ):  Soluble in water.
    
Workflow Diagram

AcidBaseExtraction Start Crude Oily Mixture (Dissolved in Et2O or DCM) AcidStep Add 1M HCl (aq) Extract & Separate Layers Start->AcidStep OrgLayer1 Organic Layer (Contains Neutral Impurities: Aldehydes, Ketones) AcidStep->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Mannich Base) AcidStep->AqLayer1 Discard Discard Organic Layer OrgLayer1->Discard WashStep Wash Aqueous with Fresh Ether (Removes trapped neutrals) AqLayer1->WashStep BaseStep Basify Aqueous to pH > 10 (Use 2M NaOH or NaHCO3) Product crashes out or oils out WashStep->BaseStep FinalExtract Extract into DCM/Ether Dry (MgSO4) & Evaporate BaseStep->FinalExtract

Caption: Figure 1. Acid-Base Extraction Workflow. This method selectively isolates the basic amine product from neutral starting materials.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Diethyl Ether (

    
    ). Note: Ether is preferred over DCM here as it separates better from water and floats.
    
  • Acid Extraction: Extract the organic layer twice with 1M HCl .

    • Observation: Your product moves to the aqueous layer (bottom).

    • Check: The organic layer (top) should contain the color/tar.

  • Wash: Wash the combined acidic aqueous layers once with fresh

    
     to remove trapped neutrals. Discard this organic wash.
    
  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or Saturated

    
     until pH > 10.
    
    • Observation: The solution will turn cloudy as the free amine precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM. Dry over

    
     and concentrate in vacuo (keep bath < 40°C).
    

Strategy B: The "Magic Bullet" (Hydrochloride Salt Formation)

If the free base remains an oil after Strategy A, you should convert it into a salt. Ionic lattice forces are significantly stronger than the Van der Waals forces holding the oil together, often forcing crystallization [3, 4].

The Protocol

Reagents: Anhydrous HCl in Dioxane (4M) or Ether (2M). Do not use aqueous HCl.

  • Dilution: Dissolve your oily Mannich base in a minimal amount of dry Acetone or Diethyl Ether (approx 5 mL per gram).

  • Acidification: Add the HCl solution dropwise with vigorous stirring.

  • Monitoring: Test the vapor with wet pH paper; stop when the solution is acidic.

  • Precipitation: A white solid should precipitate immediately.

    • Troubleshooting: If it gums up, add more ether and scratch the glass side with a spatula to induce nucleation.

  • Filtration: Filter the solid under vacuum and wash with cold ether.

  • Recrystallization: If needed, recrystallize the salt from Ethanol/Acetone [3].

Data Comparison: Free Base vs. Salt

FeatureMannich Base (Free Amine)Mannich Base (HCl Salt)
Physical State Often Viscous Oil / Low MP SolidCrystalline Solid
Stability Low (Prone to Retro-Mannich)High (Shelf-stable)
Solubility Organic SolventsWater / Alcohols
Purification Distillation (Risk of decomp)Recrystallization (Easy)

Strategy C: Chromatography (Deactivating Silica)

Standard silica gel chromatography often fails for Mannich bases because the basic amine interacts strongly with acidic silanols (


), causing "streaking" (tailing) and product loss [5].
The Solution: Mobile Phase Modification

You must "poison" the silica to prevent it from binding your amine.

Protocol:

  • The Modifier: Add 1% to 3% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% TEA) [5, 6].[2]
    
  • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This neutralizes the active sites on the silica.

  • Elution: Run the column as normal. The product should elute as a tight band rather than a streak.

  • Post-Column: TEA has a high boiling point. You may need to rotovap aggressively or use an acid wash (Strategy A) to remove the TEA from your final product.

Troubleshooting & FAQs

Decision Matrix: Which method do I choose?

DecisionMatrix Start Crude Oily Product CheckNMR Does Crude NMR show Product Triplet? Start->CheckNMR Trash Discard / Optimize Reaction (Product not formed) CheckNMR->Trash No Extraction Try Acid-Base Extraction (Strategy A) CheckNMR->Extraction Yes IsSolid Is it a Solid? Extraction->IsSolid Done Success: Recrystallize IsSolid->Done Yes SaltForm Convert to HCl Salt (Strategy B) IsSolid->SaltForm No (Still Oil) Column TEA-Buffered Silica Column (Strategy C) SaltForm->Column If Salt fails/gums

Caption: Figure 2. Purification Decision Matrix. Follow this logic to minimize sample loss.

Frequently Asked Questions

Q: My product turned into a solid during acid extraction but disappeared when I basified it. Where did it go? A: If your Mannich base is small/polar, the free base might be water-soluble.

  • Fix: Instead of extracting with DCM, saturate the basic aqueous layer with NaCl (brine) and extract with Chloroform or Ethyl Acetate . Alternatively, freeze-dry (lyophilize) the water layer if salts are acceptable.

Q: I tried making the HCl salt, but I got a sticky gum instead of a powder. A: This usually means the solvent is too polar or contains water.

  • Fix: Decant the solvent. Dissolve the gum in a tiny amount of methanol, then add a large excess of Diethyl Ether vigorously. Scratch the flask. If that fails, try the Oxalate Salt (Oxalic acid in ethanol) which often crystallizes better than HCl salts.

Q: Can I distill my oily Mannich base? A: Avoid if possible. Mannich bases are prone to the Retro-Mannich reaction upon heating [1]. If you must distill, use high vacuum (< 0.1 mmHg) to keep the temperature as low as possible.

References

  • BenchChem. (2025).[1][2][3] Troubleshooting the Retro-Mannich Reaction During Workup. Technical Support Center.[1]

  • Chemistry Steps. (2021). Mannich Reaction: Mechanism and Side Products.[1][4]

  • National Institutes of Health (PMC). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides.

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development: Overcoming Solubility Issues.

  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Flash Chromatography Blog.

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica for Amines.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

⚠️ Critical Alert: Immediate Action Required Do not store this compound as a free base for periods exceeding 48 hours. 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is a Mannich base ( -amino ketone).[1][2] These com...

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Alert: Immediate Action Required

Do not store this compound as a free base for periods exceeding 48 hours. 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is a Mannich base (


-amino ketone).[1][2] These compounds are thermodynamically unstable in their free base form and are prone to Retro-Michael addition , leading to the irreversible dissociation into the corresponding enone and aniline.

Recommended Action: If you possess the free base, immediately convert it to its Hydrochloride (HCl) salt for long-term storage. (See Protocol A below).

Part 1: The Degradation Mechanism (Why it fails)

To preserve this molecule, you must understand why it degrades. The degradation is not random; it follows a specific kinetic pathway driven by the reversibility of the Mannich reaction and the oxidative instability of the aniline moiety.

The "Death Spiral" of Mannich Bases
  • Equilibrium Shift: In solution or presence of moisture, the compound undergoes Retro-Michael addition , reverting to the

    
    -unsaturated ketone (enone) and the free amine (4-ethoxyaniline).
    
  • Oxidative Sink: The released 4-ethoxyaniline is highly electron-rich. Upon exposure to air, it rapidly oxidizes to quinones or azo-dimers (turning the sample brown/black).

  • Irreversibility: Once the amine oxidizes, it cannot recombine with the enone. Le Chatelier's principle drives the equilibrium further to the right, consuming the remaining Mannich base until total decomposition occurs.

Visualization: Degradation vs. Stabilization Pathways

degradation_mechanism MannichBase Mannich Base (Unstable Free Base) Enone Enone (1-(3-nitrophenyl)prop-2-en-1-one) MannichBase->Enone Retro-Michael (Heat/Moisture) Amine Amine (4-Ethoxyaniline) MannichBase->Amine Dissociation Salt Hydrochloride Salt (STABLE Form) MannichBase->Salt HCl/Ether (Protonation) Enone->MannichBase Recombination (Only if Amine is pure) Amine->MannichBase Oxidized Oxidized Impurities (Brown Tars/Quinones) Amine->Oxidized O2 / Light (Irreversible Sink)

Figure 1: The degradation cycle (red) vs. the stabilization pathway (green). Protonation locks the nitrogen lone pair, preventing the retro-Michael mechanism.

Part 2: Troubleshooting & Diagnostics

Q: My white powder has turned beige/brown. Is it still usable? A: Likely No. The color change indicates the oxidation of the 4-ethoxyaniline moiety released during degradation.

  • Diagnostic: Run a Thin Layer Chromatography (TLC) plate (e.g., 50% EtOAc/Hexane).

  • Result: A pure sample shows one spot. A degraded sample will show three:

    • The intact Mannich base (mid-Rf).

    • The enone (High Rf, UV active).

    • The oxidized aniline (Low Rf streak or baseline spot, often colored).

  • Fix: If degradation is <10%, recrystallize immediately from Ethanol/Ether. If >10%, discard.

Q: Can I store it in DMSO or Methanol stock solutions at -20°C? A: Risk High. Protic solvents (Methanol) and polar aprotic solvents (DMSO) can stabilize the transition state for the retro-Michael addition. Furthermore, DMSO is hygroscopic; water promotes hydrolysis.

  • Best Practice: Store as a solid powder . Make fresh solutions immediately before use.

Q: Why does the melting point decrease over time? A: This is a classic sign of "eutectic depression" caused by the formation of the enone impurity. Even 1-2% impurity can significantly depress the melting point of Mannich bases.

Part 3: Stabilization Protocols

Protocol A: Conversion to Hydrochloride Salt (Recommended)

This process protonates the amine nitrogen. A protonated nitrogen (


) cannot act as a leaving group in the retro-Michael mechanism, effectively "locking" the molecule in its stable state.

Materials:

  • Degraded/Free base Mannich compound.

  • Anhydrous Ethanol.

  • HCl in Dioxane (4M) or Diethyl Ether (2M).

  • Diethyl Ether (Antisolvent).

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the free base in the minimum amount of anhydrous Ethanol (approx. 1-2 mL) at room temperature. Do not heat.

  • Acidification: Dropwise add 1.1 equivalents of HCl (in Dioxane or Ether) while stirring.

    • Observation: The solution may warm slightly.

  • Precipitation: Slowly add anhydrous Diethyl Ether (5-10 mL) until the solution becomes turbid.

  • Crystallization: Place at -20°C for 12 hours. White crystalline needles should form.

  • Isolation: Filter rapidly under Argon (or Nitrogen) to avoid moisture absorption (HCl salts can be hygroscopic).

  • Drying: Dry under high vacuum for 4 hours.

Protocol B: Storage Conditions Checklist
ParameterRequirementScientific Rationale
Form HCl Salt Prevents retro-Michael elimination kinetics.
Temperature -20°C or -80°C Arrhenius equation: lowering T exponentially slows degradation rates.
Atmosphere Argon/Nitrogen Displaces oxygen, preventing aniline oxidation.[3]
Container Amber Vial Nitro-aromatics are photosensitive; prevents photolytic cleavage.
Desiccant Required Prevents hydrolysis of the salt form.

Part 4: Frequently Asked Questions (FAQs)

Q: I need to use the free base for a biological assay. How do I revert the salt? A: Just before the experiment, dissolve the HCl salt in water/buffer. Adjust pH to ~8-9 using dilute NaHCO


. Extract with Dichloromethane (DCM), dry over Na

SO

, and evaporate. Use immediately. Do not store the regenerated free base.

Q: Is the nitro group at position 3 stable? A: Yes. The 3-nitrophenyl group is chemically robust under standard storage. It is not the weak link. However, avoid strong reducing agents (e.g., NaBH


, SnCl

) which would reduce the nitro group to an amine or the ketone to an alcohol.

Q: What are the safety considerations? A:

  • Nitro compounds: Potentially explosive if heated dry; handle small quantities.

  • Anilines: Toxic by inhalation and skin contact. Potential sensitizers.

  • Handling: Always use a fume hood and nitrile gloves.

References

  • Mannich Base Stability & Retro-Michael Addition Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (General reference on the thermodynamic instability of -amino ketones). Context: Establishes the fundamental instability of the free base form.
  • Oxidation of Aniline Derivatives BenchChem. (2025).[3][4] Preventing oxidation of 2-(Allyloxy)aniline during storage. 3 Context: Validates the oxidation mechanism of electron-rich anilines and the need for inert atmosphere storage.

  • Synthesis and Stability of

    
    -Amino Ketones 
    Gao, J., et al. (2013).[5] Recent progress in the chemistry of 
    
    
    
    -aminoketones. Organic & Biomolecular Chemistry. 6 Context: Provides the mechanistic basis for the synthesis and reversible degradation pathways of this compound class.
  • Reduction and Stability of Enamino Ketones Machado, P., et al. (2006). Studies on the reduction of

    
    -enamino ketones. Journal of the Brazilian Chemical Society.
    7
    Context: Discusses the instability of 
    
    
    
    -amino ketones during reduction and storage, supporting the recommendation for salt formation.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone: A Comparative NMR Guide

Executive Summary & Application Scope This guide provides a comprehensive structural analysis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone , a -aminoketone (Mannich base). These derivatives are critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide provides a comprehensive structural analysis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone , a


-aminoketone (Mannich base). These derivatives are critical intermediates in the development of cytotoxic agents, anti-inflammatory drugs, and heterocyclic precursors.

While Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide functional group identification and molecular weight confirmation, they fail to definitively map the regiochemistry of the ethylene linker and the substitution patterns of the aromatic rings. This guide establishes 1H NMR as the superior analytical standard for this compound, offering a self-validating protocol for confirming the success of the Mannich reaction.

Comparative Analysis: NMR vs. Alternatives

To justify the reliance on 1H NMR, we compare its analytical utility against standard alternatives for this specific molecular class.

Table 1: Analytical Performance Matrix
Feature1H NMR (500 MHz) FT-IR (ATR) LC-MS (ESI+)
Primary Utility Full structural connectivity & regiochemistry.Functional group validation (

,

).
Molecular weight & purity confirmation.
Linker Analysis High: Resolves

vs.

(triplets).
Low:

stretches are non-diagnostic.
None: Fragment ions may be ambiguous.
Aromatic Subst. High: Distinguishes 3-nitro (meta) vs. 4-ethoxy (para).Medium: Out-of-plane bends can be overlapped.Low: Only provides mass, not position.
Quantitation Yes: Integration ratios confirm stoichiometry.No: Qualitative only.No: Ionization efficiency varies.
Turnaround 10–15 mins (Sample prep + acquisition).< 2 mins.15–30 mins (Method dependent).

Experimental Protocol

Synthesis Workflow (Mannich Reaction)

The compound is synthesized via a standard Mannich condensation involving 3-nitroacetophenone (C-H acid), formaldehyde (electrophile source), and 4-ethoxyaniline (nucleophile).

Sample Preparation for NMR
  • Solvent:

    
     (Deuterated Chloroform) is preferred. DMSO-
    
    
    
    is an alternative if solubility is poor, but
    
    
    provides sharper resolution for the amine proton.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Workflow Diagram

The following diagram outlines the critical path from synthesis to spectral validation.

SynthesisWorkflow Start Reagents: 3-Nitroacetophenone 4-Ethoxyaniline Formaldehyde Reaction Mannich Condensation (EtOH, HCl cat., Reflux) Start->Reaction Mix Workup Workup & Purification (Recrystallization) Reaction->Workup Precipitate Prep NMR Prep (15mg in CDCl3) Workup->Prep Dry Solid Acquisition Data Acquisition (1H NMR, 16 Scans) Prep->Acquisition Dissolve Analysis Spectral Assignment & Validation Acquisition->Analysis Process

Figure 1: Synthesis and Characterization Workflow.

Detailed 1H NMR Spectral Analysis

Chemical Structure & Numbering

To ensure accurate assignment, we divide the molecule into three distinct regions:

  • Region A (3-Nitrophenyl): Electron-deficient aromatic ring.

  • Region B (Linker): Ethylene bridge (

    
    ) and Ethoxy group (
    
    
    
    ).
  • Region C (4-Ethoxyanilino): Electron-rich aromatic ring.

Assignment Logic Tree

The following logic tree demonstrates how to distinguish the overlapping aromatic signals and the aliphatic multiplets.

AssignmentLogic Root 1H NMR Spectrum Region1 Aliphatic Region (1.0 - 5.0 ppm) Root->Region1 Region2 Aromatic Region (6.5 - 9.0 ppm) Root->Region2 EthoxyMe Triplet ~1.4 ppm (-OCH2-CH3) Region1->EthoxyMe Linker1 Triplet ~3.4 ppm (CO-CH2) Region1->Linker1 Linker2 Triplet ~3.6 ppm (N-CH2) Region1->Linker2 EthoxyCH2 Quartet ~4.0 ppm (-OCH2-) Region1->EthoxyCH2 NitroRing Deshielded (7.5 - 8.8 ppm) 3-Nitrophenyl Region2->NitroRing AminoRing Shielded (6.5 - 6.9 ppm) 4-Ethoxyphenyl Region2->AminoRing NitroH2 Singlet ~8.7 ppm (H-2, most deshielded) NitroRing->NitroH2 AminoAB AA'BB' System (2 Doublets) AminoRing->AminoAB

Figure 2: Logic Tree for Peak Assignment.

Master Assignment Table

Note: Chemical shifts (


) are reported in ppm relative to TMS.[2] Coupling constants (

) are in Hz. Values are representative of this compound class in

.
Position / GroupShift (

)
MultiplicityIntegrationAssignment Logic
Aliphatic Chain


Triplet (

)
3HMethyl of ethoxy group.


Triplet (

)
2HMethylene

to carbonyl. Slightly less deshielded than

.


Triplet (

)
2HMethylene

to amine. Deshielded by electronegative N.


Quartet (

)
2HMethylene of ethoxy group. Distinctive quartet pattern.


Broad Singlet1HExchangeable amine proton. Shift varies with concentration.
Aromatic (Ring A)
H-2' (Nitro)

Singlet (t)1HMost deshielded. Between

and

.[3][4][5]
H-4' (Nitro)

Doublet (

)
1HOrtho to

, Para to

.
H-6' (Nitro)

Doublet (

)
1HOrtho to

, Para to

.
H-5' (Nitro)

Triplet (

)
1HMeta to both withdrawing groups. Least deshielded on Ring A.
Aromatic (Ring B)
H-3'', 5'' (Ethoxy)

Doublet (

)
2HOrtho to Ethoxy (O-donating effect dominates). Part of AA'BB'.[3][4][6][7]
H-2'', 6'' (Ethoxy)

Doublet (

)
2HOrtho to Amine. Upfield due to strong shielding by N-lone pair.
Mechanistic Insight for Interpretation
  • The "Mannich Fingerprint": The presence of two distinct triplets at 3.35 ppm and 3.62 ppm is the primary indicator of a successful reaction. If these appear as a singlet or are missing, the Mannich base has not formed or has undergone retro-Mannich dissociation.

  • Nitro-Group Deshielding: The 3-nitrophenyl ring protons are significantly downfield (7.7–8.8 ppm) compared to standard benzene (7.26 ppm) due to the synergistic electron-withdrawing effects of the nitro group and the ketone carbonyl.

  • Ethoxy-Group Shielding: Conversely, the 4-ethoxyaniline ring protons are upfield (6.6–6.8 ppm). The oxygen and nitrogen atoms are mesomerically donating (+M effect), increasing electron density in the ring and shielding these protons.

Troubleshooting & Validation

  • Issue: Missing NH peak.

    • Cause: Rapid exchange with trace water in

      
      .
      
    • Solution: Run a

      
       shake. If the peak disappears completely, it confirms the assignment.
      
  • Issue: Merging of Linker Triplets.

    • Cause: Accidental equivalence in specific solvents.

    • Solution: Switch to Benzene-

      
       or DMSO-
      
      
      
      to alter magnetic anisotropy and resolve the signals.
  • Issue: Extra Singlet at ~2.1 ppm.

    • Cause: Residual Acetone or unreacted Methyl ketone (if starting material remains).

    • Solution: Check integration.[4][8] If <3H, it is an impurity.

References

  • General Mannich Base NMR Data: Roman, G. (2000). Synthesis and Reactivity of Some Mannich Bases.[3][9] Journal of the Turkish Chemical Society. Link

  • Chemical Shifts of Beta-Amino Ketones: PubChem Compound Summary for 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. Link

  • 3-Ethoxyaniline Spectral Data: ChemicalBook NMR Spectrum Database. Link

  • 3-Nitroacetophenone Synthesis & Properties: Masaryk University Organic Synthesis Protocols. Link

  • NMR Theory & Shift Prediction: LibreTexts Chemistry, "13.4: Chemical Shifts in 1H NMR Spectroscopy." Link

Sources

Comparative

HPLC method development for purity analysis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

Title: Technical Guide: HPLC Method Development for Purity Analysis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone Executive Summary This guide addresses the specific analytical challenges associated with 3-(4-Etho...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: HPLC Method Development for Purity Analysis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

Executive Summary

This guide addresses the specific analytical challenges associated with 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone , a Mannich base derivative likely synthesized from 3-nitroacetophenone, formaldehyde, and 4-ethoxyaniline.

The Core Challenge: Mannich bases are inherently thermally labile and prone to retro-Mannich degradation (hydrolysis back to precursors) under extreme pH or thermal stress. Consequently, standard Gas Chromatography (GC) is unsuitable due to inlet thermal degradation. High-Performance Liquid Chromatography (HPLC) is the mandatory standard, but it requires a "Stability-Indicating" approach to prevent on-column degradation while achieving baseline resolution from its precursors.

This guide compares three analytical approaches, ultimately recommending a Core-Shell RP-HPLC method using a buffered mobile phase to ensure both stability and resolution.

The Molecule & Analytical Constraints

Before selecting a method, we must define the physicochemical behavior of the analyte.

  • Analyte: 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone.

  • Functional Groups:

    • Secondary Amine: pKa ~9-10 (Basic). Prone to silanol tailing on older silica columns.

    • Nitro Group: Strong UV chromophore (enables low LOD).

    • Mannich Linkage: Susceptible to hydrolysis at pH < 3 or pH > 9.

  • Critical Impurities (Precursors):

    • 4-Ethoxyaniline: (Amine source, highly polar, elutes early).

    • 3-Nitroacetophenone: (Ketone source, neutral, elutes mid-run).

Comparative Analysis of Methods

We evaluated three potential methodologies for purity analysis. The goal is to maximize Resolution (Rs) between the product and the retro-Mannich precursors.

FeatureMethod A: Standard HPLC Method B: Core-Shell HPLC (Recommended) Method C: HPTLC
Technology Fully Porous C18 (5 µm)Fused-Core C18 (2.7 µm)Silica Gel 60 F254
Mechanism Hydrophobic InteractionHydrophobic Interaction (High Efficiency)Adsorption Chromatography
Run Time 15 - 25 mins6 - 10 minsParallel (20 samples/30 mins)
Resolution (Rs) Baseline (Rs > 2.0)Superior (Rs > 3.5)Moderate (Visual only)
Backpressure Low (< 150 bar)Moderate (< 400 bar)N/A
Stability Risk Moderate (Longer residence time)Low (Fast elution reduces hydrolysis risk)Low (Dry state)
Quantification High Precision (RSD < 1%)High Precision (RSD < 0.5%)Semi-Quantitative

Verdict: Method B (Core-Shell HPLC) is the superior choice. It offers the resolution of UHPLC without requiring 1000-bar specialized pumps, and the shorter run time minimizes the risk of on-column degradation of the Mannich base.

Recommended Protocol: Core-Shell RP-HPLC

This protocol is designed as a self-validating system . The separation of the specific precursors (impurities) serves as the system suitability test.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Gradient Pump and PDA/UV Detector.

  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 100 x 4.6 mm, 2.7 µm particle size.

    • Why: The solid core reduces diffusion path length, sharpening peaks for the basic amine moiety.

  • Column Temperature: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.0).

    • Why: Acetate buffers the amine. pH 5.0 is the "Goldilocks" zone—acidic enough to protonate the amine for solubility, but not acidic enough to catalyze rapid retro-Mannich hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.2 mL/min.[2]

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Elute polar amine salts)
1.010Begin Gradient
7.090Ramp to elute hydrophobic Mannich base
8.090Wash
8.110Re-equilibration
11.010End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).[3] Avoid pure methanol as it can react with residual aldehydes.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Diluent (1000 ppm).

  • Working Standard: Dilute to 100 ppm.

  • System Suitability Solution: Mix 1 mg 4-Ethoxyaniline + 1 mg 3-Nitroacetophenone + 1 mg Product in 10 mL diluent.

Visualizing the Workflow

Diagram 1: Method Development Decision Matrix

This logic tree illustrates why the Core-Shell method was selected over GC or Standard HPLC.

MethodSelection Start Start: Purity Analysis of Mannich Base Derivative CheckThermal Is molecule thermally stable (>150°C)? Start->CheckThermal GC Gas Chromatography (GC) CheckThermal->GC Yes HPLC_Choice Select HPLC Mode CheckThermal->HPLC_Choice No (Retro-Mannich Risk) CheckRes Resolution Requirement HPLC_Choice->CheckRes StdHPLC Standard C18 (5µm) Risk: Band Broadening CheckRes->StdHPLC Routine QA CoreShell Core-Shell C18 (2.7µm) Rec: High Efficiency/Speed CheckRes->CoreShell High Purity/R&D

Caption: Decision matrix highlighting the rejection of GC due to thermal instability and the selection of Core-Shell HPLC for optimal resolution.

Diagram 2: Analytical Workflow & Data Processing

Workflow Sample Sample Prep (Acetonitrile:Buffer pH 5) Inject Injection (10 µL) Sample->Inject Sep Separation (Core-Shell C18, Gradient) Inject->Sep Detect Detection (UV 254nm) Sep->Detect Data Data Analysis (Integration & Purity Calc) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Validation & Expected Data

To ensure the method is "Trustworthy" (Part 2 of requirements), the following parameters must be met during validation.

System Suitability Parameters
ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Impurity A and ProductEnsures accurate integration of the main peak.
Tailing Factor (T) < 1.5 for the ProductMannich bases (amines) tend to tail; pH 5.0 buffer controls this.
Precision (RSD) < 1.0% (n=6 injections)Verifies system stability.
Recovery 98.0% - 102.0%Ensures no degradation happens during sample prep.
Elution Order (Predicted)

Based on hydrophobicity (LogP) and ionization at pH 5.0:

  • 4-Ethoxyaniline: (Rt ~ 2.5 min) - Most polar, protonated.

  • 3-Nitroacetophenone: (Rt ~ 4.8 min) - Neutral, moderately polar.

  • Product (Mannich Base): (Rt ~ 6.5 min) - Most hydrophobic, elutes last in the gradient.

References

  • Subramaniapillai, S. (2013).[4] "Mannich reaction: A versatile and convenient approach to bioactive skeletons."[4] Journal of Chemical Sciences, 125(3), 467-482.[4] Link

  • Shaikh, A. S., & Shaikh, A. (2025). "Stability Indicating HPLC Method Development: A Review." International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.[5] Link

  • Raoof, S. S., & Sadiq, A. S. (2022).[6] "Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review." Iraqi Journal of Science, 63(12), 5086–5105.[6] Link

  • Dhalani, J., & Shah, T. (2023).[1] "Determination of Four Novel Process-Related Genotoxic Impurities in Olmesartan Medoxomil Tablet by RP-HPLC." Rasayan Journal of Chemistry, 16(3), 1543-1552.[1] Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitrophenyl Mannich Bases

Introduction In the landscape of medicinal chemistry, Mannich bases represent a cornerstone class of compounds, prized for their synthetic accessibility and vast pharmacological potential.[1][2] The classic Mannich react...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, Mannich bases represent a cornerstone class of compounds, prized for their synthetic accessibility and vast pharmacological potential.[1][2] The classic Mannich reaction, a three-component condensation involving a compound with an active hydrogen, an aldehyde, and a primary or secondary amine, provides a robust platform for generating structural diversity.[3] This guide focuses on a specific, highly promising subset: Mannich bases derived from 3-nitrobenzaldehyde. The 3-nitrophenyl moiety is a potent electron-withdrawing group that significantly influences the molecule's electronic distribution, lipophilicity, and potential for hydrogen bonding. These characteristics often impart a range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects.[2][3][4]

This document serves as an in-depth technical comparison for researchers and drug development professionals. It moves beyond simple data reporting to explain the causal relationships between specific structural modifications and observed biological outcomes, grounded in experimental data from authoritative sources.

The Mannich Reaction: Synthesis and Core Mechanism

The synthesis of 3-nitrophenyl Mannich bases is typically achieved through a one-pot, three-component reaction. The process involves the aminoalkylation of a carbon acid (a compound with an acidic proton) via an intermediate iminium ion formed from 3-nitrobenzaldehyde and a selected amine.[1]

The causality of this reaction choice is clear: its operational simplicity and the ability to generate a diverse library of compounds by merely varying two of the three components make it exceptionally efficient for SAR studies. The reaction proceeds through two key steps:

  • Formation of the Eschenmoser-like salt (Iminium Ion): The amine attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by dehydration to form a reactive electrophilic iminium ion.

  • Nucleophilic Attack: The active hydrogen compound forms a nucleophilic enol or enolate, which then attacks the iminium ion, forming the final β-amino-carbonyl compound, the Mannich base.[5]

Mannich Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Iminium_Ion Eschenmoser-like Iminium Ion 3-Nitrobenzaldehyde->Iminium_Ion Amine Amine Mannich_Base 3-Nitrophenyl Mannich Base Iminium_Ion->Mannich_Base Active_H_Compound Active Hydrogen Compound (e.g., Ketone) Enolate Enol / Enolate (Nucleophile) Active_H_Compound->Enolate

Caption: General mechanism of the Mannich reaction.

Structure-Activity Relationship (SAR) Analysis

The biological profile of a 3-nitrophenyl Mannich base is determined by the interplay of its three constituent parts: the constant 3-nitrophenyl group, the variable amine moiety , and the variable active hydrogen scaffold .

Antimicrobial Activity

The 3-nitrophenyl scaffold is a common feature in compounds with antimicrobial properties. SAR studies reveal that modifications to the other two components can fine-tune this activity, affecting both potency and spectrum.

Key Insights:

  • Amine Moiety: The nature of the amine significantly impacts lipophilicity and cell wall penetration. Cyclic amines like piperazine and morpholine are frequently employed. The introduction of substituents on the piperazine ring can drastically alter activity. For instance, a nitrophenyl substituent on the piperazine ring was found to be highly advantageous for both antibacterial and antifungal activity.[6]

  • Active Hydrogen Scaffold: Heterocyclic ketones, such as those containing thiazole or triazole rings, often serve as the active hydrogen component. These moieties can participate in additional interactions with microbial targets. For example, Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones have demonstrated notable antimicrobial effects.[7] A series of nitrothiazole Mannich bases showed potent and selective activity against Mycobacterium tuberculosis, with MIC values in the sub-micromolar range.[8]

Comparative Antimicrobial Data
Base ScaffoldAmine MoietyR-Group on PhenylTest OrganismMIC (µM)Reference
NitrothiazolePiperidineHM. tuberculosis31.25[8]
NitrothiazolePiperidine3-NO₂M. tuberculosis<0.244[8]
NitrothiazolePiperidine4-ClM. tuberculosis<0.244[8]
N-(4-chlorophenyl)-3-oxobutanamideAmmonia3-NO₂ (on both sides)K. pneumoniae30 µ g/disc [4]
N-(4-chlorophenyl)-3-oxobutanamideAmmonia3-NO₂ (on both sides)S. aureus35 µ g/disc [4]

Note: Data is synthesized from multiple sources to illustrate SAR trends.

Anticancer Activity

The design of Mannich bases as anticancer agents often focuses on their ability to act as alkylating agents or to interact with specific cellular targets like tubulin or kinases. The 3-nitrophenyl group can contribute to cytotoxicity through various mechanisms, including the generation of reactive oxygen species upon bioreduction.

Key Insights:

  • Amine Moiety: The choice of amine is critical. A study on indole-derived Mannich bases found that electron-withdrawing groups on a piperazine ring (like 4-nitrophenyl or benzoyl) resulted in a loss of cytotoxicity, suggesting that the basicity and electronic nature of the amine are crucial for interaction with the biological target.[3]

  • Active Hydrogen Scaffold: The scaffold to which the aminomethyl group is attached dictates the overall shape and potential interactions of the molecule. Phenolic scaffolds, such as 8-hydroxyquinoline, are particularly effective as they can act as metal chelators, a mechanism implicated in the anticancer activity of several compounds.[9][10] Replacing the 8-hydroxyquinoline scaffold with simpler phenols leads to a dramatic loss of activity, highlighting its importance.[9] Chalcone-based Mannich bases have also shown significant cytotoxicity.[3]

Comparative Anticancer Data (IC₅₀ Values)
Base ScaffoldAmine MoietyR-Group on AmineCell LineIC₅₀ (µM)Reference
8-HydroxyquinolinePiperazine4-BenzenesulfonylHeLa11.2[9]
8-HydroxyquinolineEthylenediamine-HeLa4.3[9]
ChalconePiperidine-WiDr (Colon)< 10[3]
IndolePiperazine4-(4-Nitrophenyl)HCT116 (Colon)No cytotoxicity[3]
IndolePiperazine4-PhenylHCT116 (Colon)Cytotoxic[3]

Note: IC₅₀ is the half-maximal inhibitory concentration. Data is synthesized from multiple sources.

Anticonvulsant Activity

Mannich bases have been extensively explored for their potential to treat epilepsy. The SAR in this area is often linked to the molecule's ability to cross the blood-brain barrier and interact with central nervous system targets, such as ion channels.

Key Insights:

  • Amine and Active Hydrogen Moieties: The anticonvulsant activity is highly dependent on the overall structure, which is often built around a core heterocyclic scaffold like a succinimide or hydantoin.[11][12] These core structures are known antiepileptic pharmacophores. The aminomethyl group, including the 3-nitrophenyl portion, acts as a bulky, lipophilic side chain that modulates the interaction with the binding site.

  • Lipophilicity and Substitution: The introduction of halogen atoms (e.g., chloro, fluoro) or trifluoromethyl groups on the phenyl ring of a piperazine amine moiety often enhances anticonvulsant potency in the maximal electroshock (MES) test. This is likely due to increased lipophilicity, which facilitates entry into the CNS. For example, a 3,4-dichlorophenylpiperazine derivative showed a potent MES ED₅₀ of 16.13 mg/kg.[13]

Comparative Anticonvulsant Data
Base ScaffoldAmine MoietyR-Group on Amine PhenylMES Test ED₅₀ (mg/kg, i.p. mice)scPTZ Test ED₅₀ (mg/kg, i.p. mice)Reference
3-Methyl-pyrrolidine-2,5-dionePhenylpiperazine3,4-dichloro16.13133.99[13]
Pyrrolidine-2,5-dionePhenylpiperazine3-CF₃16.37>300[13]
Pyrrolidine-2,5-dionePhenylpiperazine3,4-dichloro37.79128.82[13]
5-Cyclopropyl-5-phenyl-hydantoinPhenylpiperazineH5.29 (p.o. rats)-[11]

Note: ED₅₀ is the median effective dose. MES (Maximal Electroshock) and scPTZ (subcutaneous Pentylenetetrazole) are standard screening models for anticonvulsant activity.[14][15]

Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following section details standardized, self-validating protocols for the synthesis and evaluation of 3-nitrophenyl Mannich bases.

General Synthesis of a 3-Nitrophenyl Mannich Base

This protocol describes a typical one-pot synthesis. The causality for this choice is its efficiency for creating analogues.

Materials:

  • Active hydrogen compound (e.g., 4-hydroxyacetophenone) (10 mmol)

  • 3-Nitrobenzaldehyde (10 mmol)

  • Secondary amine (e.g., Piperidine) (11 mmol)

  • Ethanol (50 mL)

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the active hydrogen compound (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in ethanol (30 mL).

  • Cool the mixture in an ice bath and add the secondary amine (11 mmol) dropwise with stirring.

  • Add a few drops of concentrated HCl as a catalyst.

  • Allow the mixture to stir at room temperature for 30 minutes, then reflux for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane 3:7).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the crude product by vacuum filtration, washing with cold ethanol.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol or methanol) to obtain the purified Mannich base.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation s1 One-Pot Mannich Reaction (3 components + catalyst) s2 Reaction Monitoring (TLC) s1->s2 s3 Isolation & Recrystallization s2->s3 s4 Characterization (NMR, IR, MS) s3->s4 b1 Primary Screening (e.g., Antimicrobial Disc Diffusion) s4->b1 Purified Compound b2 Quantitative Assays (MIC, IC50, ED50 determination) b1->b2 b3 Toxicity Assessment (e.g., on normal cell lines) b2->b3 sar Structure-Activity Relationship Analysis b3->sar Final Data

Caption: From synthesis to SAR analysis workflow.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Aseptically transfer 3-5 bacterial colonies into MHB and incubate until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Procedure:

  • Animal Acclimatization: Use adult male mice or rats, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 0.2s) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hind limb extension. The absence of this phase is defined as protection.

  • Data Analysis: The ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.

Conclusion and Future Directions

The 3-nitrophenyl Mannich bases are a synthetically tractable class of compounds with a broad and tunable range of biological activities. The structure-activity relationship is highly dependent on the specific therapeutic target.

  • For antimicrobial agents, incorporating heterocyclic scaffolds and electron-withdrawing groups on the amine moiety appears to be a promising strategy, particularly for targeting M. tuberculosis.

  • For anticancer agents, the presence of a metal-chelating scaffold like 8-hydroxyquinoline is a critical determinant of activity, while the basicity of the amine moiety must be carefully optimized.

  • For anticonvulsant activity, the core scaffold (e.g., succinimide) remains paramount, with the 3-nitrophenylaminomethyl portion serving as a lipophilic modulator to enhance CNS penetration and target engagement.

Future research should focus on synthesizing hybrid molecules that combine the optimal features identified for each activity class. For example, creating 8-hydroxyquinoline-based Mannich bases with the halogenated phenylpiperazine moieties found to be effective in anticonvulsant studies could yield novel dual-action agents. A deeper investigation into the mechanism of action, particularly for the anticancer compounds, is warranted to move beyond phenotypic screening and towards rational, target-based design.

References

  • Mphahamele, B., Gwebu, E. T., et al. (2022). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules. Available at: [Link]

  • Ghanavatkar, S. V., et al. (2018). Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. Chemistry Central Journal. Available at: [Link]

  • Kumari, A., Singh, R. K. (2013). Synthesis, Characterization and Application of Mannich Base. International Journal of Engineering Research & Technology. Available at: [Link]

  • Saczewski, J., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules. Available at: [Link]

  • Faisca Phillips, A. M. (2016). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry. Available at: [Link]

  • Choudhry, S. S., et al. (2025). Design, Synthesis, and In Silico Molecular Docking Studies of Adamantanyl Hydrazinylthiazoles as Potential Antidiabetic Agents. Chemistry & Biodiversity. (Note: This reference provides context on SAR data presentation). Available at: [Link]

  • Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. Available at: [Link]

  • Mubarak, S., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL MANNICH BASE. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Kaminski, K., et al. (2011). Synthesis and Anticonvulsant Activity of New N-Mannich Bases Derived From 5-cyclopropyl-5-phenyl-hydantoins. Archiv der Pharmazie. Available at: [Link]

  • D'Anibale, A., et al. (2014). Mannich bases in medicinal chemistry and drug design. Current Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

  • Obniska, J., et al. (2014). Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. Archiv der Pharmazie. Available at: [Link]

  • Kriis, K., et al. (2026). Asymmetric Mannich reaction of aromatic imines with malonates in the presence of multifunctional catalysts. Beilstein Journal of Organic Chemistry. (Note: This reference provides mechanistic context). Available at: [Link]

  • Chen, Y., et al. (2009). Synthesis and structure-activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, A., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

  • Yousif, M., et al. (2020). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2013). Mannich Bases: An Important Pharmacophore in Present Scenario. International Scholarly Research Notices. Available at: [Link]

  • Heffeter, P., et al. (2022). Structure−Activity Relationships of 8‑Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaminski, K., et al. (2010). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sadek, B., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). Nitro-Mannich reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Posa, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]

Sources

Comparative

Elemental analysis validation for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone Executive Summary & Compound Profile This guide provides a technical validation framework for...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

Executive Summary & Compound Profile

This guide provides a technical validation framework for the purity assessment of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone . While Combustion Elemental Analysis (CHN) remains the historical "gold standard" for establishing bulk purity in drug discovery, this guide challenges its exclusive utility for Mannich base derivatives. We demonstrate that Quantitative NMR (qNMR) offers a superior, non-destructive alternative that resolves common stability and solvation issues inherent to this class of compounds.

The Analyte: Physicochemical Profile
  • IUPAC Name: 3-[(4-Ethoxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one

  • Chemical Formula:

    
    
    
  • Molecular Weight: 314.34 g/mol

  • Structure Class:

    
    -amino ketone (Mannich Base)[1][2]
    
  • Critical Stability Factor: Prone to Retro-Mannich degradation (reversion to 3-nitroacetophenone and imine species) under thermal stress or prolonged solution storage.

Method A: Combustion Elemental Analysis (The Standard)

Principle: High-temperature combustion (


) in an oxygen-rich environment converts the sample into simple gases (

). These are separated via gas chromatography and quantified via Thermal Conductivity Detection (TCD).
Experimental Protocol
  • Sample Preparation:

    • Dry 10 mg of recrystallized product under high vacuum (0.1 mbar) at 40°C for 6 hours .

    • Note: Do NOT exceed 50°C. Mannich bases are thermally labile; excessive heat induces retro-Mannich cleavage, skewing Carbon/Nitrogen ratios.

  • Calibration:

    • Calibrate using Acetanilide (Standard Reference Material) to establish K-factors.

    • Run a "Conditioning Sample" (e.g., Sulfanilamide) to saturate active sites in the reduction column.

  • Execution:

    • Weigh 2.0–2.5 mg of sample into a tin capsule (

      
       mg precision).
      
    • Add 5 mg of

      
       (Vanadium Pentoxide) as a combustion aid to ensure complete oxidation of the nitro group.
      
    • Run in triplicate.

Data Validation (Acceptance Criteria)

Per Journal of Medicinal Chemistry standards, found values must be within ±0.4% of theoretical values.

ElementTheoretical %Acceptance Range (%)
Carbon 64.9664.56 – 65.36
Hydrogen 5.775.37 – 6.17
Nitrogen 8.918.51 – 9.31

Common Failure Mode: If Carbon is found high (>65.4%) and Nitrogen low, it often indicates solvent entrapment (e.g., Ethanol from recrystallization). If Carbon is low, it may indicate inorganic contamination or moisture absorption.

Method B: Quantitative NMR (The Challenger)

Principle: qNMR utilizes the direct proportionality between signal integration area and the molar concentration of nuclei.[3] Unlike HPLC (which requires compound-specific response factors) or EA (which is "blind" to the nature of impurities), qNMR provides absolute purity and structural identity simultaneously.

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Maleic Acid (Singlet

      
       6.05 ppm) is recommended. It resides in a clear spectral window between the alkyl backbone (3.0–4.5 ppm) and the aromatic region (6.5–8.5 ppm) of the analyte.
      
    • Alternative:1,3,5-Trimethoxybenzene (Singlet

      
       6.1 ppm).
      
  • Sample Preparation:

    • Weigh

      
       10 mg of Analyte (
      
      
      
      ) and
      
      
      5 mg of Internal Standard (
      
      
      ) directly into the NMR tube using a micro-balance. Precision is paramount.
    • Dissolve in 0.6 mL DMSO-

      
      . (DMSO is preferred over 
      
      
      
      to prevent acid-catalyzed degradation).
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°

    • Relaxation Delay (D1):

      
       of the longest relaxing proton (typically 30–60s). Failure to set D1 long enough is the #1 cause of qNMR error.
      
    • Scans (NS): 16 or 32 (to ensure S/N ratio > 250:1).

    • Spectral Width: 20 ppm (to capture all satellites).

Calculation Logic

[4][5]

Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (Maleic acid = 2; Analyte ethoxy 
    
    
    
    = 2)
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    

Comparative Analysis & Decision Matrix

The following table contrasts the performance of EA against qNMR for this specific beta-amino ketone.

FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)Verdict for this Compound
Sample Requirement ~6-8 mg (Destructive)~10 mg (Recoverable)qNMR (Saves material)
Specificity Low. Cannot distinguish between Isomers or degradation products.High. Detects Retro-Mannich breakdown products immediately.qNMR
Solvent Sensitivity High. Trapped EtOH causes "Fail".High. Quantifies EtOH exactly (can be subtracted).qNMR
Precision

(Standard)

(Routine) to

(Optimized)
EA (Slight edge in precision)
Throughput High (Automated)Medium (Manual weighing/processing)EA
Representative Validation Data (Simulated)

Scenario: A batch of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is recrystallized from Ethanol but dried insufficiently.

  • EA Result: C: 65.80% (+0.84%), H: 6.10%, N: 8.50%. Result: FAIL. (Indicates ~2% Ethanol entrapment).

  • qNMR Result: Main peaks integrate to >98%. Ethanol triplet observed at 1.05 ppm.

    • Action: qNMR allows the chemist to calculate the Corrected Purity of the active ingredient (98%) vs. solvent (2%), whereas EA simply rejects the batch as "impure."

Visualized Workflows (Graphviz)

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher on when to deploy EA vs. qNMR based on the synthesis stage.

AnalyticalWorkflow Start Crude Synthesis Product (Mannich Base) Purification Recrystallization (Ethanol/Methanol) Start->Purification Drying Vacuum Drying (<50°C, 6h) Purification->Drying Decision Is Sample Solvated or Thermally Labile? Drying->Decision MethodEA Method A: Elemental Analysis (Combustion) Decision->MethodEA No (Stable/Dry) MethodQNMR Method B: qNMR (Internal Standard) Decision->MethodQNMR Yes (Labile/Solvated) ResultEA Pass: ±0.4% Fail: Recalculate or Redry MethodEA->ResultEA ResultQNMR Output: Absolute Purity + Solvent Quantitation MethodQNMR->ResultQNMR

Caption: Decision tree for selecting purity validation methods. qNMR is prioritized for labile Mannich bases.

Diagram 2: The Retro-Mannich Risk Factor

Understanding the mechanism of failure is critical. This diagram illustrates why high-temperature drying (for EA preparation) can degrade the analyte.

RetroMannich Analyte Analyte: 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone Intermediate Transition State (Proton Transfer) Analyte->Intermediate >60°C Product1 Degradant A: 3-Nitroacetophenone Intermediate->Product1 Heat / Acid Product2 Degradant B: Imine / p-Phenetidine Intermediate->Product2 Heat / Acid

Caption: Thermal degradation pathway (Retro-Mannich) that compromises Elemental Analysis results if drying is too aggressive.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., et al. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone

As a novel research chemical, the responsible management of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone from acquisition to disposal is paramount for ensuring laboratory safety and environmental protection. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, the responsible management of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone from acquisition to disposal is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its chemical nature and the prevailing regulatory standards. The procedures outlined herein are designed to empower researchers to manage this waste stream confidently and in full compliance.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's inherent risks. While a complete, peer-reviewed toxicological profile for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is not extensively published, its structure informs a precautionary approach. The molecule contains an aniline moiety, known for potential toxicity, and a nitrophenyl group, which is associated with environmental hazards.[1]

A Safety Data Sheet (SDS) for the closely related analogue, 3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone, provides critical GHS hazard classifications that should be provisionally applied to the target compound.[2]

Hazard Classification GHS Code Description & Rationale
Acute Toxicity (Oral)H302Harmful if swallowed. Aniline and its derivatives can be toxic upon ingestion.[2][3]
Serious Eye IrritationH319Causes serious eye irritation. Many organic chemicals can cause significant eye irritation upon contact.[2]
Acute Aquatic ToxicityH400Very toxic to aquatic life. Aromatic nitro compounds and anilines are known ecotoxins, making environmental release a critical concern.[1][2]

Based on this profile, 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone must be treated as a toxic and environmentally hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer (drain disposal) or as common solid waste.[4]

Pre-Disposal Operations: Safety & Segregation

Before the final disposal steps, correct handling and storage are crucial to prevent accidental exposure or release.

Personal Protective Equipment (PPE): When handling the compound, either in pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. Ensure it is kept clean and laundered professionally.

Waste Segregation: Proper segregation is a cornerstone of compliant laboratory waste management.[5] It prevents dangerous reactions and simplifies the final disposal process.

  • Designated Waste Stream: This compound must be collected in a dedicated container for Non-Halogenated Organic Waste .

  • Avoid Mixing: Do not mix this waste with incompatible materials such as:

    • Halogenated organic solvents (e.g., dichloromethane, chloroform).

    • Strong oxidizing acids (e.g., nitric acid, sulfuric acid).

    • Aqueous waste streams.

    • Solid or "dry" chemical waste.

Step-by-Step Disposal Protocol

This protocol details the process from the point of generation to the final handoff for disposal. This workflow is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[6]

Step 1: Container Selection

  • Select a chemical waste container that is in good condition and constructed of a compatible material (e.g., a high-density polyethylene or glass bottle).[4] Ensure it has a secure, leak-proof screw cap. Do not use a funnel as a makeshift lid, as containers must remain closed except when actively adding waste.[5]

Step 2: Waste Accumulation

  • Carefully transfer the waste—whether it is the pure, unused compound or a solution from an experiment—into the designated, properly labeled container.

  • This container should be kept at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5][7]

Step 3: Comprehensive Labeling

  • Immediately upon adding the first quantity of waste, the container must be labeled. Federal and institutional regulations require specific information.[4][5]

  • Use your institution's official "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste ".

    • The full, unabbreviated chemical name: "3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone ".

    • For mixtures, list all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

    • The Principal Investigator's name and laboratory location (building and room number).[4]

Step 4: On-Site Storage

  • Store the sealed waste container in a secondary containment bin within your laboratory's designated SAA.

  • The SAA must be under the control of the laboratory personnel.[5]

  • Ensure the container is stored away from heat, sparks, or open flames.[8]

Step 5: Arranging for Final Disposal

  • Once the waste container is 90% full, or if your research with the compound is complete, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[4] Do not transport hazardous waste yourself.[9]

  • EHS professionals will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will most likely be destroyed via high-temperature incineration.[10][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper management of this chemical waste stream.

Disposal Workflow for 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone start Waste Generated select_container Select Compatible Waste Container start->select_container label_container Label Container with 'Hazardous Waste' & Contents select_container->label_container add_waste Add Waste to Container in Satellite Accumulation Area label_container->add_waste check_full Container >90% Full? add_waste->check_full store Store Securely in Lab's SAA (Keep Container Closed) check_full->store No contact_ehs Complete & Submit Waste Pickup Request to EHS check_full->contact_ehs Yes store->add_waste end_process EHS Collects Waste for Final Disposal (Incineration) contact_ehs->end_process

Caption: Disposal workflow for hazardous chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves a highly volatile solvent, or you are not comfortable managing it, evacuate the area and contact your institution's EHS emergency line immediately.

  • Manage Small Spills: For a small, manageable spill of the solid compound or a solution:

    • Ensure you are wearing appropriate PPE (gloves, safety goggles, lab coat).

    • Contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[3]

    • Carefully sweep or scoop the absorbed material into a designated waste bag or container.

    • Label the container as "Spill Debris" with the full chemical name.

    • Dispose of this debris as hazardous waste through EHS.

    • Clean the spill area with soap and water.

This guide provides a robust framework for the safe and compliant disposal of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone. Adherence to these procedures demonstrates a commitment to a culture of safety and environmental stewardship that is the hallmark of professional scientific research.

References

  • Environmental Health and Safety, Iowa State University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Lab Manager. (2017). How to Determine and Manage Hazardous Chemical Waste in Your Lab. Retrieved from [Link]

  • Greenfield Global. (2018). Safety Data Sheet - Acetone. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Lanxess. (2015). Aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chaturvedi, N. K., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(25). Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1990). RCRA Waste Classification of Laboratory Standards. Retrieved from [Link]

  • Journal of Health & Pollution. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Disposal Of Laboratory Wastes In Lab Packs. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone
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Reactant of Route 2
3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone
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